molecular formula C10H18N2O5S B089144 H-Met-Glu-OH CAS No. 14517-44-3

H-Met-Glu-OH

货号: B089144
CAS 编号: 14517-44-3
分子量: 278.33 g/mol
InChI 键: ADHNYKZHPOEULM-BQBZGAKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Met-Glu-OH, also known as L-Methionyl-L-glutamic acid, is a synthetic dipeptide composed of L-Methionine and L-Glutamic acid. This compound is of significant interest in biochemical research, particularly in the study of peptide structure and function, cellular signaling, and nutrient metabolism. The structure of this compound incorporates methionine, a sulfur-containing amino acid, and glutamic acid, a key molecule in nitrogen metabolism and neurotransmission. Research into related glutamine structures suggests potential roles in maintaining redox balance and contributing to anabolic processes such as glutathione synthesis . The presence of methionine makes this dipeptide a potential subject for investigating biological methylation cycles and their impact on cellular function. Due to the constituent amino acids' roles, this compound serves as a valuable tool for scientists exploring amino acid transport, peptide hydrolysis, and as a potential precursor in metabolic pathway studies. It is important to note that specific, well-documented research applications and a detailed mechanism of action for this compound are not extensively elaborated in the available scientific literature, presenting an opportunity for further investigation. This product is provided for research purposes to facilitate such exploratory studies in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHNYKZHPOEULM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314353
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14517-44-3
Record name Methionylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14517-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methionyl-Glutamic Acid (H-Met-Glu-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the dipeptide Methionyl-Glutamic Acid (H-Met-Glu-OH), covering its chemical identity, physicochemical properties, a representative synthesis protocol, and its potential biological significance based on the roles of its constituent amino acids.

Chemical Identity and Nomenclature

The full chemical name of the tripeptide this compound is Methionyl-glutamic acid . The "H-" at the N-terminus indicates a free amino group, and the "-OH" at the C-terminus signifies a free carboxyl group. This dipeptide is formed through a peptide bond between the carboxyl group of methionine and the amino group of glutamic acid.

The International Union of Pure and Applied Chemistry (IUPAC) name for L-Methionyl-L-glutamic acid is (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]pentanedioic acid .

Physicochemical Properties

PropertyValueSource
CAS Number 14517-44-3[1]
Molecular Formula C10H18N2O5S[1]
Molecular Weight 278.33 g/mol [1]

Representative Experimental Protocol: Synthesis of Methionyl-Glutamic Acid

The following is a representative protocol for the synthesis of Methionyl-glutamic acid, adapted from established methods for peptide synthesis. This method involves the coupling of protected amino acid derivatives followed by deprotection.

Materials:

  • N-protected L-Methionine (e.g., Boc-Met-OH)

  • L-Glutamic acid dimethyl ester hydrochloride

  • Coupling agent (e.g., DCC/HOBt or HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Deprotection agent (e.g., Trifluoroacetic acid - TFA for Boc group; NaOH for ester hydrolysis)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

  • Coupling Reaction:

    • Dissolve N-protected L-Methionine and L-Glutamic acid dimethyl ester hydrochloride in an appropriate solvent (e.g., DMF).

    • Add the base (DIPEA) to neutralize the hydrochloride salt.

    • Add the coupling agent (e.g., HATU) to the reaction mixture and stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction and perform a standard aqueous workup to extract the protected dipeptide.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • N-terminal deprotection: Treat the purified, protected dipeptide with a deprotection agent suitable for the chosen protecting group (e.g., 20% TFA in DCM for a Boc group) to remove the N-terminal protecting group.

    • C-terminal deprotection: Subsequently, hydrolyze the methyl esters of the glutamic acid residue using a mild base (e.g., 1M NaOH) to yield the free carboxyl groups.

    • Neutralize the reaction mixture and purify the final product, this compound, using techniques such as ion-exchange chromatography or preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Biological Significance and Signaling Pathways

While specific signaling pathways for the dipeptide this compound have not been extensively studied, its biological role can be inferred from the functions of its constituent amino acids, L-methionine and L-glutamic acid. Both are crucial molecules in cellular metabolism and neurotransmission.

L-Methionine is an essential amino acid with a key role in protein synthesis and as a precursor for other sulfur-containing compounds like cysteine and taurine. It is also the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell, which is vital for the methylation of DNA, RNA, proteins, and lipids.[2][3]

L-Glutamic acid is a non-essential amino acid and the most abundant excitatory neurotransmitter in the central nervous system.[4][5] It plays a critical role in learning and memory through its interaction with glutamate (B1630785) receptors (iGluRs and mGluRs).[6] Glutamate is also a key player in cellular metabolism, linking amino acid and carbohydrate metabolism through the citric acid cycle.[7]

The dipeptide this compound could potentially act as a neuromodulator, be involved in specific metabolic pathways, or serve as a transport form for these amino acids. For instance, methionine's metabolite, homocysteine, is known to interact with glutamatergic receptors.[8]

Below is a diagram illustrating the metabolic relationship between methionine, glutamic acid, and their dipeptide.

Metabolic_Relationship cluster_precursors Amino Acid Precursors cluster_dipeptide Dipeptide Met Methionine Met_Glu This compound Met->Met_Glu Peptide Bond Formation SAM S-Adenosyl- methionine (SAM) Met->SAM Metabolism Glu Glutamic Acid Glu->Met_Glu Neurotransmission Neurotransmission (Excitatory) Glu->Neurotransmission Function Met_Glu->Met Hydrolysis Met_Glu->Glu Potential_Roles Neuromodulation? Metabolic Intermediate? Met_Glu->Potential_Roles Potential Function

Metabolic context of Methionyl-Glutamic Acid.

References

Methionyl-Glutamic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-glutamic acid (Met-Glu) is a dipeptide composed of the amino acids methionine and glutamic acid. As a naturally occurring dipeptide, it plays a role in various biological processes and is a subject of interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the structure, properties, synthesis, and biological activity of methionyl-glutamic acid, with a focus on its potential as a therapeutic agent.

Structure and Physicochemical Properties

Methionyl-glutamic acid is formed through a peptide bond between the carboxyl group of methionine and the amino group of glutamic acid. The resulting molecule possesses distinct chemical and physical properties that influence its biological function and potential applications.

Chemical Structure

The chemical structure of L-methionyl-L-glutamic acid is depicted below:

Chemical Formula: C₁₀H₁₈N₂O₅S[1]

IUPAC Name: (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]pentanedioic acid

Synonyms: Met-Glu, Glutamylmethionine, Glu-Met[1]

Physicochemical Data

The key physicochemical properties of methionyl-glutamic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and purification methods.

PropertyValueReference
Molecular Weight278.33 g/mol [1]
Estimated pKa Values
α-carboxyl (Glu)~2.19[Individual amino acid data]
γ-carboxyl (Glu)~4.25[Individual amino acid data]
α-amino (Met)~9.21[Individual amino acid data]
Estimated Isoelectric Point (pI) ~3.22[Calculated from pKa values]
LogP (octanol-water partition coefficient) -3.7 (Computed)[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 6[1]
Solubility Estimated to be soluble in water, especially at neutral and alkaline pH.[Based on individual amino acid properties]

Experimental Protocols

Synthesis of L-Methionyl-L-Glutamic Acid via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used and efficient method for the chemical synthesis of peptides. The following is a general protocol for the synthesis of L-methionyl-L-glutamic acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Met-OH, DIC, and HOBt in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal methionine with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu).

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude dipeptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized methionyl-glutamic acid using mass spectrometry and NMR spectroscopy.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of methionyl-glutamic acid in a suitable solvent (e.g., D₂O) will show characteristic signals for the protons of both amino acid residues. The α-protons will typically appear as multiplets in the range of 3.5-4.5 ppm. The side-chain protons of glutamic acid (β- and γ-CH₂) will resonate around 1.9-2.5 ppm. The methionine side chain will exhibit signals for the β- and γ-CH₂ groups (around 1.8-2.2 ppm) and a characteristic singlet for the S-methyl protons at approximately 2.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (around 170-180 ppm), α-carbons (around 50-60 ppm), and the various side-chain carbons.

2.2.2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): This technique can be used to determine the accurate molecular weight of the dipeptide. The expected [M+H]⁺ ion for C₁₀H₁₈N₂O₅S would be approximately m/z 279.10.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will show characteristic losses corresponding to the cleavage of the peptide bond, as well as side-chain fragmentations. Common fragments would include the loss of water, ammonia, and cleavage to produce b- and y-ions, which can confirm the amino acid sequence.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of γ-glutamyl-methionine (a constitutional isomer of α-methionyl-glutamic acid) as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes.

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in regulating insulin (B600854) and glucagon (B607659) secretion. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV renders them inactive.

Methionyl-glutamic acid, specifically the γ-linked isomer, has been shown to competitively inhibit DPP-IV. This inhibition prevents the degradation of active GLP-1 and GIP, thereby prolonging their physiological effects.

Downstream Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV by methionyl-glutamic acid initiates a signaling cascade that ultimately leads to improved glycemic control. The key steps in this pathway are illustrated in the diagram below.

DPP4_Inhibition_Pathway cluster_0 DPP-IV Inhibition cluster_1 Incretin Potentiation cluster_2 Pancreatic Effects cluster_3 Systemic Effects Met-Glu Met-Glu DPP-IV DPP-IV Met-Glu->DPP-IV Inhibits Active GLP-1/GIP Active GLP-1/GIP Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-IV->Inactive GLP-1/GIP Pancreatic β-cells Pancreatic β-cells Active GLP-1/GIP->Pancreatic β-cells Stimulates Active GLP-1/GIP->Pancreatic β-cells Pancreatic α-cells Pancreatic α-cells Active GLP-1/GIP->Pancreatic α-cells Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Insulin Secretion->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose Lowers Hepatic Glucose Production->Blood Glucose Raises

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Dipeptide Glu-Met: Discovery, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of the dipeptide Glutamyl-Methionine (Glu-Met), with a particular focus on the γ-glutamyl linkage isomer (γ-Glu-Met). It covers the historical context of its discovery, detailed experimental protocols for its synthesis and characterization, quantitative data on its biological activities, and an exploration of its potential signaling pathways.

Introduction and History

The formal "discovery" of the Glu-Met dipeptide is not pinpointed to a single event but rather emerged from the broader investigation of γ-glutamyl peptides. The study of these peptides began with the discovery of glutathione, a crucial intracellular antioxidant. It was observed that γ-glutamyl peptides are key components contributing to the "kokumi" or richness and continuity of taste in various foods.[1] Research into food science and the enzymatic modification of food proteins led to the identification and synthesis of various γ-glutamyl dipeptides, including γ-Glu-Met.[1]

A significant milestone in the specific research of γ-Glu-Met was the investigation of its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, an important target in the management of type 2 diabetes. A 2017 study detailed the enzymatic synthesis of γ-Glu-Met and characterized its inhibitory effect on DPP-IV, highlighting its potential as a functional food ingredient or a lead compound for drug development.[2]

Physicochemical Properties

The fundamental properties of Glu-Met are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₅SPubChem
Molecular Weight 278.33 g/mol PubChem
IUPAC Name (4S)-4-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acidPubChem
Canonical SMILES CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)NPubChem
CAS Number 4423-22-7PubChem

Synthesis of γ-Glu-Met

Both enzymatic and chemical synthesis routes have been successfully employed for the production of γ-Glu-Met.

Enzymatic Synthesis using Glutaminase (B10826351)

A highly specific and environmentally friendly method for γ-Glu-Met synthesis involves the use of glutaminase from Bacillus amyloliquefaciens. This enzyme catalyzes the transfer of a γ-glutamyl group from a donor like L-glutamine to an acceptor, L-methionine.[2]

Optimized Reaction Conditions: [2]

ParameterOptimal Value
L-Glutamine (Gln) 200 mM
L-Methionine (Met) 20 mM
Enzyme Concentration 0.1 U/mL
pH 9.0
Temperature 37°C
Reaction Time 3 hours
Yield 26.16%

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 200 mM L-glutamine and 20 mM L-methionine in a suitable buffer (e.g., Tris-HCl) and adjust the pH to 9.0.

  • Enzyme Addition: Add glutaminase to the reaction mixture to a final concentration of 0.1 U/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.

  • Reaction Termination: Terminate the reaction by heating the mixture to inactivate the enzyme (e.g., 100°C for 10 minutes).

  • Purification: Proceed with purification of γ-Glu-Met from the reaction mixture using techniques such as HPLC.

Diagram of Enzymatic Synthesis Workflow:

enzymatic_synthesis cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_post Post-Reaction Gln L-Glutamine (200 mM) Mixture Reaction Mixture Gln->Mixture Met L-Methionine (20 mM) Met->Mixture Buffer Buffer (pH 9.0) Buffer->Mixture Incubation Incubate at 37°C for 3h Mixture->Incubation Enzyme Glutaminase (0.1 U/mL) Enzyme->Incubation Termination Heat Inactivation Incubation->Termination Purification HPLC Purification Termination->Purification Final_Product γ-Glu-Met Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of γ-Glu-Met.

Chemical Synthesis: One-Pot Procedure

A one-pot chemical synthesis approach offers a scalable method for producing γ-glutamyl dipeptides.[3]

Experimental Protocol:

  • Formation of N-phthaloyl-L-glutamic acid anhydride (B1165640):

    • Heat a mixture of L-glutamic acid and phthalic anhydride at 140°C, removing water by distillation.

    • Add acetic anhydride and heat at 105°C to form the anhydride.

  • Acylation and Deprotection:

    • Dissolve the N-phthaloyl-L-glutamic acid anhydride in DMF at room temperature.

    • Add L-methionine to the solution to initiate the acylation reaction.

    • Add water and hydrazine (B178648) hydrate (B1144303) to the reaction mixture to remove the phthaloyl protecting group.

    • Precipitate the final product, γ-Glu-Met, by adding cold ethanol.

Purification and Characterization

HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying Glu-Met from the crude synthesis product.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile (B52724), and filter through a 0.22 µm filter.[5]

  • Column and Solvents:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Apply a linear gradient of increasing mobile phase B to elute the peptide. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution at 210-220 nm.

  • Fraction Collection and Lyophilization: Collect the fractions containing the purified peptide and lyophilize to obtain a dry powder.

Diagram of HPLC Purification Workflow:

hplc_purification Crude Crude γ-Glu-Met Dissolve Dissolve and Filter Crude->Dissolve HPLC RP-HPLC System (C18 Column) Dissolve->HPLC Gradient Gradient Elution (Water/Acetonitrile/TFA) Detect UV Detection (210-220 nm) HPLC->Detect Collect Fraction Collection Detect->Collect Lyophilize Lyophilization Collect->Lyophilize Pure Pure γ-Glu-Met Lyophilize->Pure

Caption: General workflow for the purification of γ-Glu-Met using RP-HPLC.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for confirming the structure of the synthesized dipeptide, including the specific γ-glutamyl linkage.

Experimental Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire 1H and 13C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC are recommended.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to assign all protons and carbons and confirm the connectivity and stereochemistry of the molecule. The presence of the γ-linkage can be confirmed by the HMBC correlations between the glutamic acid α-proton and the methionine amide carbonyl carbon.

Mass Spectrometry (MS):

MS is used to confirm the molecular weight of the dipeptide.

Experimental Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Data Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.

  • Data Analysis: The expected [M+H]⁺ ion for Glu-Met is at m/z 279.1. Fragmentation patterns in MS/MS can further confirm the amino acid sequence.[2]

Biological Activity: DPP-IV Inhibition

γ-Glu-Met has been identified as a competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for glucose homeostasis.[2]

Quantitative Data:

DipeptideIC₅₀ (mM)Inhibition TypeSource
γ-Glu-Met 2.11Competitive[2]

DPP-IV Inhibition Assay Protocol:

  • Reagent Preparation:

    • Prepare a solution of human recombinant DPP-IV in Tris-HCl buffer (pH 8.0).

    • Prepare a solution of the chromogenic substrate Gly-Pro-p-nitroanilide in the same buffer.

    • Prepare various concentrations of the inhibitor (γ-Glu-Met).

  • Assay Procedure:

    • In a 96-well plate, add the DPP-IV solution and the inhibitor solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Incubate at 37°C for 60 minutes.

  • Data Measurement: Measure the absorbance at 405 nm, which corresponds to the release of p-nitroanilide.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Potential Signaling Pathways

The precise signaling pathways modulated by Glu-Met are still under investigation. However, based on studies of other dipeptides, particularly Met-Met, a hypothetical signaling cascade can be proposed. The dipeptide Met-Met has been shown to activate the JAK2-STAT5 and mTOR signaling pathways.[6][7] It is plausible that Glu-Met, upon cellular uptake, could engage similar pathways.

Hypothetical Signaling Pathway:

signaling_pathway GluMet γ-Glu-Met Receptor Dipeptide Transporter (e.g., PepT1/PepT2) GluMet->Receptor Uptake JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 STAT5 STAT5 pJAK2->STAT5 Phosphorylation mTOR mTOR pJAK2->mTOR Activation pSTAT5 p-STAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation pmTOR p-mTOR mTOR->pmTOR Transcription Gene Transcription (e.g., cell growth, anti-inflammatory response) pmTOR->Transcription Promotion of protein synthesis Nucleus->Transcription

Caption: Hypothetical signaling pathway for γ-Glu-Met based on known dipeptide signaling.

Future Directions

The discovery of γ-Glu-Met as a DPP-IV inhibitor opens up several avenues for future research. Further in vivo studies are needed to confirm its efficacy in animal models of diabetes. Its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME), need to be thoroughly investigated. The Caco-2 cell permeability assay would be a valuable in vitro tool to assess its intestinal absorption.[8][9] Elucidating the specific signaling pathways activated by γ-Glu-Met will provide a deeper understanding of its mechanism of action and may reveal additional therapeutic applications. Given its natural origin and enzymatic synthesis, γ-Glu-Met holds promise as a functional food ingredient or a starting point for the development of novel therapeutics.

References

An In-depth Technical Guide on the Endogenous Function of Glutamyl-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamyl-methionine, a dipeptide comprised of glutamic acid and methionine, is an endogenous molecule primarily recognized for its role as an intermediate in the γ-glutamyl cycle. This cycle is fundamental for amino acid transport across cell membranes and the metabolism of glutathione (B108866). While direct signaling functions of glutamyl-methionine itself have not been extensively elucidated, its significance lies in its role as a carrier for methionine, particularly for renal uptake, and as a precursor for its constituent amino acids, which have well-defined and critical roles in cellular physiology. This technical guide provides a comprehensive overview of the synthesis, transport, and metabolic fate of glutamyl-methionine, alongside detailed experimental protocols for its quantification and a discussion of the potential downstream signaling events mediated by its breakdown products.

Introduction

Glutamyl-methionine is a dipeptide formed by a peptide bond between the γ-carboxyl group of a glutamic acid residue and the amino group of a methionine residue.[1] Its presence as a human metabolite has been confirmed, and it is recognized as a product of protein catabolism or digestion. The primary endogenous synthesis of γ-glutamyl dipeptides, including glutamyl-methionine, is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT). This enzyme facilitates the transfer of the γ-glutamyl moiety from glutathione (GSH) to acceptor amino acids, such as methionine.[2][3] This process is a key step in the γ-glutamyl cycle, a major pathway for the transport of amino acids into cells.[4][5]

Synthesis and Metabolism: The γ-Glutamyl Cycle

The synthesis of glutamyl-methionine is intrinsically linked to the γ-glutamyl cycle. This cycle involves a series of enzymatic reactions that facilitate the transport of amino acids across the cell membrane.

Key Steps of the γ-Glutamyl Cycle involving Glutamyl-Methionine:

  • Formation: Membrane-bound γ-glutamyl transpeptidase (GGT) catalyzes the transfer of the γ-glutamyl group from extracellular glutathione (GSH) to an extracellular amino acid, such as methionine, forming γ-glutamyl-methionine.[3][5]

  • Transport: The newly formed γ-glutamyl-methionine is transported into the cell.[5]

  • Intracellular Cleavage: Inside the cell, γ-glutamyl cyclotransferase acts on γ-glutamyl-methionine to release methionine and form 5-oxoproline.[6]

  • Regeneration of Glutathione: 5-oxoproline is subsequently converted back to glutamate, which can then be used to resynthesize glutathione, completing the cycle.

This cycle is particularly active in tissues with high rates of amino acid transport, such as the kidney.[5][7]

Diagram: The γ-Glutamyl Cycle and the Role of Glutamyl-Methionine

GGT_Cycle cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space GSH_out Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_out->GGT CysGly Cys-Gly GSH_out->CysGly Met_out Methionine Met_out->GGT GluMet_out γ-Glutamyl-Methionine GGT->GluMet_out Formation GGT->CysGly Hydrolysis Transport Transport GluMet_out->Transport GluMet_in γ-Glutamyl-Methionine Transport->GluMet_in GCT γ-Glutamyl Cyclotransferase GluMet_in->GCT Met_in Methionine Oxoproline 5-Oxoproline Glutamate Glutamate Oxoproline->Glutamate ATP -> ADP GCT->Met_in Release GCT->Oxoproline GSH_in Glutathione (GSH) Glutamate->GSH_in Cys, Gly, 2 ATP -> 2 ADP Downstream_Effects cluster_glutamate Glutamate Signaling cluster_methionine Methionine Metabolism & Signaling GluMet γ-Glutamyl-Methionine Glu_receptors Glutamate Receptors (Ionotropic & Metabotropic) GluMet->Glu_receptors releases Glutamate Protein_syn Protein Synthesis GluMet->Protein_syn releases Methionine Synaptic_plasticity Synaptic Plasticity Glu_receptors->Synaptic_plasticity Neurotransmission Excitatory Neurotransmission Glu_receptors->Neurotransmission Cell_growth Cell Growth & Proliferation Protein_syn->Cell_growth SAM S-adenosylmethionine (SAM) Methylation DNA, RNA, Protein Methylation SAM->Methylation mTOR_pathway mTOR Pathway Signaling SAM->mTOR_pathway sensed by SAMTOR Gene_expression Regulation of Gene Expression Methylation->Gene_expression Transsulfuration Transsulfuration Pathway Cysteine Cysteine Transsulfuration->Cysteine GSH Glutathione (GSH) Cysteine->GSH Antioxidant Antioxidant Defense GSH->Antioxidant mTOR_pathway->Cell_growth Workflow start Tissue Homogenization protein_precip Protein Precipitation start->protein_precip in ice-cold methanol centrifugation1 Centrifugation protein_precip->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe Supernatant collection evaporation Evaporation to Dryness spe->evaporation Elution reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

References

The Metabolic Crossroads of H-Met-Glu-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide H-Met-Glu-OH, or L-Methionyl-L-Glutamic acid, stands at the intersection of several critical metabolic pathways, primarily protein turnover and the gamma-glutamyl cycle. Its metabolic fate is intricately linked to cellular amino acid homeostasis, redox balance, and protein maturation. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the enzymatic processes, present quantitative data, detail experimental protocols, and visualize the involved pathways.

Core Metabolic Pathways Involving this compound

The metabolism of this compound is primarily governed by two key pathways, depending on its origin and the specific linkage between the methionine and glutamate (B1630785) residues.

N-Terminal Methionine Excision Pathway

In eukaryotes, protein synthesis is initiated with a methionine residue.[1] For a significant portion of the proteome, this initial methionine is co-translationally cleaved by Methionine Aminopeptidases (MetAPs).[2][3] If the nascent polypeptide has a sequence of Met-Glu-..., the dipeptide this compound can be released during protein degradation.

The enzymatic cleavage of the N-terminal methionine is a crucial step in protein maturation and determines the N-terminus of many mature proteins.[3] The subsequent degradation of the protein would then release the dipeptide.

N_Terminal_Methionine_Excision Nascent Polypeptide\n(Met-Glu-...) Nascent Polypeptide (Met-Glu-...) Methionine Aminopeptidase (B13392206) (MetAP) Methionine Aminopeptidase (MetAP) Nascent Polypeptide\n(Met-Glu-...)->Methionine Aminopeptidase (MetAP) Mature Protein\n(Glu-...) Mature Protein (Glu-...) Methionine Aminopeptidase (MetAP)->Mature Protein\n(Glu-...) Excision of Met Protein Degradation\n(Proteasome/Lysosome) Protein Degradation (Proteasome/Lysosome) Mature Protein\n(Glu-...)->Protein Degradation\n(Proteasome/Lysosome) Turnover This compound This compound Protein Degradation\n(Proteasome/Lysosome)->this compound Dipeptidase Dipeptidase This compound->Dipeptidase Amino Acid Pool Amino Acid Pool Methionine Methionine Dipeptidase->Methionine Glutamate Glutamate Dipeptidase->Glutamate Methionine->Amino Acid Pool Glutamate->Amino Acid Pool

N-Terminal Methionine Excision and Protein Degradation.
The Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a key pathway for glutathione (B108866) metabolism and amino acid transport.[4][5] Central to this cycle is the enzyme gamma-glutamyl transpeptidase (GGT), which is located on the outer surface of the cell membrane. GGT can transfer the gamma-glutamyl moiety from glutathione to an acceptor amino acid or dipeptide.[6] While direct synthesis of gamma-glutamyl-methionine has been studied, the involvement of this compound in this cycle would likely be as a substrate for intracellular enzymes following its transport into the cell.

Gamma_Glutamyl_Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutathione (GSH) Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) Glutathione (GSH)->GGT Amino Acid (AA) Amino Acid (AA) Amino Acid (AA)->GGT gamma-Glutamyl-AA gamma-Glutamyl-AA gamma-Glutamyl-AA_in γ-Glutamyl-AA gamma-Glutamyl-AA->gamma-Glutamyl-AA_in Transport GGT->gamma-Glutamyl-AA Transfer Cys-Gly Cys-Gly GGT->Cys-Gly Release Cyclotransferase γ-Glutamyl Cyclotransferase gamma-Glutamyl-AA_in->Cyclotransferase 5-oxoproline 5-oxoproline 5-oxoprolinase 5-oxoprolinase 5-oxoproline->5-oxoprolinase ATP Glutamate_in Glutamate GCL γ-Glutamylcysteine Synthetase Glutamate_in->GCL gamma-Glutamylcysteine gamma-Glutamylcysteine GCL->gamma-Glutamylcysteine GS Glutathione Synthetase gamma-Glutamylcysteine->GS GSH_in Glutathione (GSH) GS->GSH_in AA_in Amino Acid Cyclotransferase->5-oxoproline Cyclotransferase->AA_in 5-oxoprolinase->Glutamate_in Cysteine_in Cysteine Cysteine_in->GCL Glycine_in Glycine Glycine_in->GS

The Gamma-Glutamyl Cycle.

Quantitative Data on Enzyme Kinetics

Specific kinetic data for this compound as a substrate for various peptidases are not extensively documented. However, data for related substrates provide valuable insights into the potential metabolic fate of this dipeptide.

Methionine Aminopeptidase (MetAP)

Studies on human MetAP2 have shown that the enzyme's catalytic efficiency is significantly lower for dipeptide substrates compared to tripeptides.[2][5][7] This suggests that if this compound were a substrate for MetAP, its cleavage would be relatively slow.

SubstrateEnzymekcat/Km (M⁻¹min⁻¹)Reference
TripeptideshMetAP2~5 x 10⁵[2][7]
DipeptideshMetAP2At least 250-fold lower than tripeptides[2][7]
Gamma-Glutamyl Transpeptidase (GGT)

GGT exhibits broad substrate specificity for the gamma-glutamyl acceptor.[8] While specific data for this compound is not available, studies with various amino acids and dipeptides as acceptors indicate that GGT can utilize a wide range of molecules.[8]

Gamma-Glutamyl DonorAcceptorEnzymeKmReference
L-γ-Glutamyl-p-nitroanilideGlycylglycineHuman GGT1-[8]
Glutathione (GSH)-Human GGT111 µM[8]
Glutathione (GSH)-Human GGT511 µM[8]
Leukotriene C4-Human GGT110.8 µM[8]
Leukotriene C4-Human GGT510.2 µM[8]

Experimental Protocols

Methionine Aminopeptidase (MetAP) Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay for MetAP activity.[6]

Principle: MetAP cleaves the N-terminal methionine from a substrate like Met-Pro-p-nitroanilide. The resulting Pro-p-nitroanilide is then rapidly hydrolyzed by a coupling enzyme, prolyl aminopeptidase, releasing the chromogenic product p-nitroaniline, which can be monitored at 405 nm.

Reagents:

  • MetAP enzyme

  • Substrate: Met-Pro-p-nitroanilide

  • Coupling enzyme: Prolyl aminopeptidase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Met-Pro-p-nitroanilide, and prolyl aminopeptidase in a microplate well.

  • Initiate the reaction by adding the MetAP enzyme.

  • Immediately monitor the increase in absorbance at 405 nm at a constant temperature (e.g., 37°C) using a microplate reader.

  • The rate of p-nitroaniline formation is proportional to the MetAP activity.

MetAP_Assay_Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add MetAP Enzyme Add MetAP Enzyme Prepare Reaction Mixture->Add MetAP Enzyme (Substrate + Coupling Enzyme) Monitor Absorbance at 405 nm Monitor Absorbance at 405 nm Add MetAP Enzyme->Monitor Absorbance at 405 nm Initiate Reaction Calculate MetAP Activity Calculate MetAP Activity Monitor Absorbance at 405 nm->Calculate MetAP Activity Rate of p-nitroaniline formation

Workflow for a Coupled MetAP Activity Assay.
Gamma-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a colorimetric assay for GGT activity.[9][10]

Principle: GGT catalyzes the transfer of the γ-glutamyl group from a synthetic substrate, L-γ-glutamyl-p-nitroanilide, to an acceptor like glycylglycine. This reaction releases p-nitroaniline (pNA), which can be measured colorimetrically at 418 nm.[9][10]

Reagents:

  • GGT enzyme or sample containing GGT (e.g., serum, tissue homogenate)

  • GGT Assay Buffer

  • GGT Substrate: L-γ-Glutamyl-p-nitroanilide

  • GGT Acceptor: Glycylglycine

  • pNA Standard

Procedure:

  • Prepare pNA standards in a 96-well plate.

  • Add samples to separate wells.

  • Prepare a GGT Substrate Solution containing the substrate and acceptor in the assay buffer.

  • Initiate the reaction by adding the GGT Substrate Solution to the sample wells.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 418 nm at different time points.

  • Calculate the GGT activity based on the rate of pNA production, determined from the standard curve.[10]

GGT_Assay_Workflow Prepare pNA Standards and Samples Prepare pNA Standards and Samples Add GGT Substrate Solution Add GGT Substrate Solution Prepare pNA Standards and Samples->Add GGT Substrate Solution in 96-well plate Incubate at 37°C Incubate at 37°C Add GGT Substrate Solution->Incubate at 37°C Initiate Reaction Measure Absorbance at 418 nm Measure Absorbance at 418 nm Incubate at 37°C->Measure Absorbance at 418 nm at time points Calculate GGT Activity Calculate GGT Activity Measure Absorbance at 418 nm->Calculate GGT Activity using Standard Curve LC_MS_Workflow Biological Sample\n(Plasma/Tissue) Biological Sample (Plasma/Tissue) Sample Preparation Sample Preparation Biological Sample\n(Plasma/Tissue)->Sample Preparation Protein Precipitation, Internal Standard Addition LC Separation LC Separation Sample Preparation->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Elution Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection->Data Analysis & Quantification MRM

References

Methionyl-Glutamic Acid: A Comprehensive Technical Guide on its Natural Occurrence, Biosynthesis, and Physiological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-glutamic acid (Met-Glu) is a dipeptide composed of L-methionine and L-glutamic acid. While the individual roles of its constituent amino acids are well-established, the natural occurrence, biosynthesis, and specific physiological functions of the Met-Glu dipeptide are areas of emerging research. This technical guide provides a comprehensive overview of the current knowledge surrounding Met-Glu, with a particular focus on its recently discovered role as a bioactive molecule with antiplatelet and antithrombotic properties. This document consolidates available data on its natural sources, potential biosynthetic pathways, and detailed experimental methodologies for its analysis and synthesis. Furthermore, it elucidates the signaling pathway through which Met-Glu exerts its biological effects, offering valuable insights for researchers in drug discovery and development.

Natural Occurrence of Methionyl-Glutamic Acid

The documented natural occurrence of Methionyl-glutamic acid is currently limited, with the most significant finding being its isolation from the skin of the silver carp (B13450389) (Hypophthalmichthys molitrix). It has also been reported as a metabolite in the protozoan parasite Trypanosoma brucei. While extensive quantitative data across a wide range of organisms and tissues are not yet available, the presence of Met-Glu in these diverse species suggests a broader, yet undiscovered, distribution in nature.

Table 1: Documented Natural Sources of Methionyl-Glutamic Acid

OrganismTissue/SourceMethod of IdentificationReference
Silver Carp (Hypophthalmichthys molitrix)Skin Collagen HydrolysateYMC ODS-A C18 separation and ESI-MS/MS analysis[1]
Trypanosoma bruceiMetabolomeNot specified in available literatureNot specified

Further research is warranted to explore the presence and concentration of Met-Glu in other marine and terrestrial organisms, as well as in various mammalian tissues and biofluids. Such studies would provide a more complete understanding of its physiological significance.

Biosynthesis of Methionyl-Glutamic Acid

The specific enzymatic pathway for the biosynthesis of Methionyl-glutamic acid has not yet been definitively elucidated. However, the formation of dipeptides in organisms generally occurs through two primary mechanisms:

  • Ribosomal Synthesis: As part of a larger polypeptide chain, which is then hydrolyzed by peptidases to release the dipeptide.

  • Non-Ribosomal Peptide Synthesis (NRPS): Catalyzed by large, multi-domain enzymes known as non-ribosomal peptide synthetases.

It is also possible that specific dipeptidyl peptidases or aminopeptidases could catalyze the synthesis of Met-Glu under certain physiological conditions through a reverse hydrolysis reaction. For instance, a bacterial glutaminase (B10826351) from Bacillus amyloliquefaciens has been used for the in vitro synthesis of γ-Glu-Met.

Further investigation is required to identify the specific enzymes and regulatory mechanisms responsible for the endogenous production of Met-Glu in organisms where it is found.

Physiological Role and Signaling Pathway

The most well-characterized physiological role of Methionyl-glutamic acid is its antiplatelet and antithrombotic activity, as demonstrated in a study on the dipeptide isolated from silver carp skin.[1]

Antiplatelet and Antithrombotic Effects

Met-Glu has been shown to inhibit platelet aggregation and the secretion of platelet granules induced by agonists such as ADP, thrombin, and collagen.[1] Importantly, it has been observed to attenuate ferric chloride-induced thrombus formation in rats without prolonging bleeding time, suggesting a favorable safety profile for potential therapeutic applications.[1]

Gq-Mediated Signaling Pathway

The antiplatelet effect of Met-Glu is mediated through the inhibition of the Gq-mediated signaling pathway in platelets.[1] Upon stimulation by agonists like thrombin or ADP, Gq protein-coupled receptors (GPCRs) on the platelet surface activate Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[2][3][4] This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream events, including platelet shape change, granule secretion, and activation of integrins, ultimately leading to platelet aggregation.[5][6]

Met-Glu has been found to target the Gq-protein, leading to the downregulation of PLCβ phosphorylation. This, in turn, inhibits the mobilization of intracellular calcium ions and attenuates the downstream signaling cascades involving PI3K/Akt and Erk/MAPK, which are also crucial for platelet activation and aggregation.[1][7]

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_dts Dense Tubular System Agonist Agonist (e.g., Thrombin, ADP) GPCR GPCR Agonist->GPCR Binds Gq Gq GPCR->Gq Activates PLCb PLCβ Gq->PLCb Activates PI3K_Akt PI3K/Akt Pathway Gq->PI3K_Akt Upstream effector of PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca2->Platelet_Activation Triggers PKC->Platelet_Activation Contributes to PI3K_Akt->Platelet_Activation Promotes MetGlu Met-Glu MetGlu->Gq Inhibits Ca2_store Ca²⁺ Store IP3R->Ca2_store Opens channel Ca2_store->Ca2 Release LCMS_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drydown Drying Supernatant->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation (HILIC Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis SPPS_Workflow Start Start with Fmoc-Glu(OtBu)-Wang Resin Swell Swell Resin Start->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Fmoc-Met-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Cleave Cleave from Resin & Deprotect Side Chain (TFA Cocktail) Deprotect2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Product Pure Met-Glu Dipeptide Purify->Product

References

A Technical Guide to Methionyl-Glutamic Acid (H-Met-Glu-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-Glutamic Acid (H-Met-Glu-OH), a dipeptide composed of methionine and glutamic acid, has emerged as a molecule of interest in the field of pharmacology, particularly for its potential antithrombotic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identifiers, biological activity, and the underlying mechanism of action. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts.

Chemical Identifiers and Properties

The accurate identification of this compound is critical for research and regulatory purposes. While a specific CAS number for the Methionyl-Glutamic acid sequence is not consistently reported in major chemical databases, its isomer, Glutamyl-Methionine (H-Glu-Met-OH), is assigned CAS number 4423-22-7.[1] Researchers should exercise caution and verify the identity of the compound through analytical methods.

IdentifierValueSource
Compound Name Methionyl-Glutamic AcidN/A
Abbreviation Met-Glu, ME[2][3]
Molecular Formula C10H18N2O5S[1]
Molecular Weight 278.33 g/mol [1]
Isomeric CAS Number 4423-22-7 (for Glu-Met)[1]
PubChem CID (Isomer) 6426949 (for Glu-Met)[1]

Biological Activity and Mechanism of Action

Recent studies have highlighted the significant antiplatelet and antithrombotic activity of this compound. This dipeptide has been shown to inhibit platelet aggregation and thrombus formation, suggesting its potential as a novel therapeutic agent for thrombotic diseases.[2][3]

Antiplatelet and Antithrombotic Effects

This compound inhibits platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen.[2] In vivo studies have demonstrated that it can significantly attenuate ferric chloride-induced thrombus formation in rats.[2] A noteworthy characteristic of this dipeptide is its potent antithrombotic effect without a corresponding increase in bleeding time, a common side effect of many traditional antiplatelet drugs.[2]

Signaling Pathway

The primary mechanism of action for this compound's antiplatelet activity involves the inhibition of the Gq-mediated signaling pathway in platelets.[2][3] Platelet activation by agonists like thrombin and ADP often involves the activation of G protein-coupled receptors (GPCRs) linked to the Gq alpha subunit.[4][5] This activation cascade is crucial for platelet shape change, granule secretion, and aggregation.[5]

This compound targets the Gq-protein, leading to the downregulation of the phosphorylation of Phospholipase Cβ (PLCβ).[2][6] PLCβ is a key downstream effector of Gq, and its activation is a critical step in intracellular calcium ion mobilization. By inhibiting PLCβ phosphorylation, this compound effectively dampens the downstream signaling cascades, including the PI3K/Akt and Erk/MAPK pathways, which are important for platelet activation.[2]

Gq_Signaling_Pathway cluster_receptor Platelet Membrane cluster_gprotein G-protein Activation cluster_inhibition Inhibition by Met-Glu cluster_downstream Downstream Signaling Agonist Agonist (e.g., Thrombin, ADP) GPCR GPCR Agonist->GPCR Binds Gq Gq GPCR->Gq Activates PLCb PLCβ Gq->PLCb Activates MetGlu This compound MetGlu->Gq Inhibits PI3K_Akt PI3K/Akt Pathway PLCb->PI3K_Akt Erk_MAPK Erk/MAPK Pathway PLCb->Erk_MAPK Ca_mobilization Ca²⁺ Mobilization PI3K_Akt->Ca_mobilization Erk_MAPK->Ca_mobilization Platelet_Activation Platelet Aggregation & Thrombus Formation Ca_mobilization->Platelet_Activation

Figure 1: Proposed signaling pathway for the antiplatelet action of this compound.

Experimental Protocols

This section outlines the key experimental methodologies that have been employed in the study of this compound.

Isolation and Identification

A reported method for the isolation and identification of this compound from a complex mixture, such as a protein hydrolysate, involves the following steps:[2]

  • Chromatographic Separation: Separation is achieved using a YMC ODS-A C18 column.

  • Mass Spectrometric Analysis: Identification is confirmed using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

In Vitro Antiplatelet Aggregation Assay

The antiplatelet activity of this compound can be assessed using impedance aggregometry in whole blood.[7]

  • Sample Preparation: Washed platelets are prepared and pre-incubated with either a vehicle control or varying concentrations of this compound for 5 minutes at 37°C.

  • Agonist Induction: Platelet aggregation is induced by adding agonists such as ADP, thrombin, or collagen.

  • Measurement: The change in impedance due to platelet aggregation is measured over time.

  • Analysis: The extent of inhibition of platelet aggregation by this compound is calculated relative to the control.

Western Blot Analysis of Signaling Proteins

To investigate the effect of this compound on intracellular signaling pathways, Western blotting can be performed.[6]

  • Cell Lysis: Platelets, after treatment with this compound and/or a Gq-specific inhibitor (e.g., YM254890), are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PLCβ, phospho-Akt, phospho-Erk1/2) and total proteins.

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a suitable detection method.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general approach for dipeptide synthesis involves the following key steps:

  • Protection of Functional Groups: The amino group of methionine and the side-chain carboxyl group of glutamic acid are protected with suitable protecting groups (e.g., Boc or Fmoc for the amino group, and a benzyl (B1604629) or t-butyl ester for the carboxyl group) to prevent unwanted side reactions.

  • Activation of the Carboxyl Group: The carboxyl group of the N-protected methionine is activated to facilitate the formation of the peptide bond.

  • Coupling Reaction: The activated N-protected methionine is reacted with the C-protected glutamic acid to form the dipeptide.

  • Deprotection: The protecting groups are removed to yield the final this compound dipeptide.

A specific patented method for synthesizing dipeptides with glutamic acid as the first amino acid residue involves protecting the amino group of glutamic acid-5 methyl ester with carbobenzoxy, reacting with dicyclohexylcarbodiimide (B1669883) and N-hydroxysuccinimide to form an active ester, followed by reaction with the second amino acid and subsequent deprotection via hydrogenation.[8] A similar strategy, reversing the order of the amino acids, could be adapted for the synthesis of this compound.

Peptide_Synthesis_Workflow Met_protected N-Protected Methionine Activation Carboxyl Group Activation Met_protected->Activation Glu_protected C-Protected Glutamic Acid Coupling Coupling Reaction Glu_protected->Coupling Activation->Coupling Protected_Dipeptide Protected Met-Glu Coupling->Protected_Dipeptide Deprotection Deprotection Protected_Dipeptide->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 2: General workflow for the chemical synthesis of this compound.

Future Directions

The discovery of the antiplatelet and antithrombotic properties of this compound opens up new avenues for research and development. Future studies should focus on:

  • Pharmacokinetics and Pharmacodynamics: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as dose-response relationships for its therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: If preclinical studies are successful, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans for the prevention and treatment of thrombotic diseases.

  • Clarification of Chemical Identifiers: Concerted efforts are needed to establish a specific and universally recognized CAS number for Methionyl-Glutamic acid to avoid ambiguity in future research and commercialization.

References

An In-depth Technical Guide to the Physicochemical Properties of Glutamyl-Methionine (Glu-Met) Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Glutamyl-L-Methionine (Glu-Met) is a molecule of interest in various scientific disciplines due to the combined properties of its constituent amino acids, glutamic acid and methionine. Glutamic acid is a key excitatory neurotransmitter and a central molecule in cellular metabolism, while methionine, a sulfur-containing amino acid, plays a crucial role in protein synthesis, methylation reactions, and antioxidant defense. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the Glu-Met dipeptide. It includes tabulated data for easy reference, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance and associated signaling pathways. Due to a scarcity of direct experimental data for α-Glu-Met in publicly available literature, some properties are estimated based on the characteristics of its constituent amino acids and related dipeptides.

Physicochemical Properties

The physicochemical properties of a dipeptide are fundamental to understanding its behavior in biological systems, including its solubility, stability, and potential for interaction with other molecules. While specific experimental data for α-L-Glutamyl-L-Methionine is limited, the following tables summarize key computed and estimated properties.

General Properties
PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₅SPubChem
Molecular Weight 278.33 g/mol PubChem
IUPAC Name (2S)-2-amino-5-[[(1S)-1-carboxy-3-(methylsulfinyl)propyl]amino]-5-oxopentanoic acidPubChem
Canonical SMILES CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)NPubChem
Isomeric SMILES CSCC--INVALID-LINK--NC(=O)CC--INVALID-LINK--NPubChem
Predicted Physicochemical Data

Quantitative data on the physicochemical properties of Glu-Met are crucial for experimental design and formulation development. The following table presents predicted values for properties such as the isoelectric point (pI), solubility, and lipophilicity. It is important to note that these are theoretical estimations and experimental verification is required.

PropertyPredicted ValueMethod/Source
Isoelectric Point (pI) ~3.7Calculated based on pKa values of terminal groups and glutamic acid side chain
Water Solubility Predicted to be solubleGeneral peptide solubility rules[1][2][3][4][5]
logP (Octanol-Water Partition Coefficient) -3.4ChemAxon (for γ-Glu-Met)
pKa (Strongest Acidic) 3.35ChemAxon (for γ-Glu-Met)
pKa (Strongest Basic) 8.01ChemAxon (for γ-Glu-Met)

Note: The pI is estimated by averaging the pKa values of the two carboxyl groups (N-terminal α-carboxyl and the glutamic acid side-chain carboxyl), as this dipeptide has two acidic groups and one basic group. The actual pI may vary and requires experimental determination. Solubility is generally expected to be good in aqueous solutions, particularly at pH values away from the isoelectric point.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of the Glu-Met dipeptide. The following sections outline generalized protocols that can be adapted for this specific dipeptide.

Synthesis of Glu-Met Dipeptide (Solution-Phase)

Solution-phase peptide synthesis offers a scalable method for producing dipeptides.[6][7] A general protocol involving N-protection, carboxyl activation, coupling, and deprotection is described below.

Workflow for Solution-Phase Synthesis of Glu-Met

G cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection Glu L-Glutamic Acid Boc_Glu Boc-Glu(OtBu)-OH Glu->Boc_Glu Boc₂O Met L-Methionine Met_OMe H-Met-OMe Met->Met_OMe SOCl₂/MeOH Boc_Glu_Met Boc-Glu(OtBu)-Met-OMe Boc_Glu->Boc_Glu_Met H-Met-OMe, DCC/HOBt Boc_Glu->Boc_Glu_Met Met_OMe->Boc_Glu_Met Glu_Met H-Glu-Met-OH Boc_Glu_Met->Glu_Met 1. LiOH 2. TFA Boc_Glu_Met->Glu_Met

Caption: Workflow for the solution-phase synthesis of Glu-Met.

Methodology:

  • Protection of Amino Acids:

    • Protect the α-amino group of L-glutamic acid using a tert-butyloxycarbonyl (Boc) group and the side-chain carboxyl group as a tert-butyl ester (OtBu).

    • Protect the C-terminal carboxyl group of L-methionine as a methyl ester (OMe).

  • Coupling Reaction:

  • Deprotection:

    • Saponify the methyl ester of the protected dipeptide using a base like lithium hydroxide (B78521) (LiOH).

    • Remove the Boc and OtBu protecting groups simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

  • Purification:

    • Purify the final product using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reversed-Phase HPLC

RP-HPLC is a standard method for the purification of peptides. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.

Methodology:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time to elute the dipeptide. The specific gradient will need to be optimized.

  • Detection: UV absorbance at 214 nm and 280 nm.

Characterization

2.3.1. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized Glu-Met dipeptide. The expected [M+H]⁺ ion would be at m/z 279.33.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expect signals for the α-protons of both residues, side chain protons of glutamic acid and methionine, and the amide proton.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the peptide bond and the C-terminus, the α-carbons of both residues, and the carbons of the side chains.[8]

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the secondary structure and the presence of specific functional groups.

  • Amide I band (1600-1700 cm⁻¹): Primarily due to C=O stretching of the peptide bond. Its position can give an indication of the local conformation.[9][10][11][12]

  • Amide II band (1500-1600 cm⁻¹): Arises from N-H bending and C-N stretching.[9][10][11][12]

  • N-H stretching (around 3300 cm⁻¹): Characteristic of the amide group.[10]

  • C=O stretching of carboxylic acid (around 1700-1725 cm⁻¹): For the C-terminal and glutamic acid side chain carboxyl groups.

Stability

The stability of dipeptides is crucial for their biological activity and for formulation purposes. Degradation can occur through hydrolysis of the peptide bond, as well as modifications to the amino acid side chains.

pH Stability

The rate of peptide bond hydrolysis is pH-dependent.[13][14] Generally, peptide bonds are most stable at neutral pH and hydrolysis is accelerated under strongly acidic or basic conditions. For Glu-Met, the presence of the glutamic acid side chain may influence the local pH environment and affect the hydrolysis rate.

Oxidative Stability

The methionine residue in the Glu-Met dipeptide is susceptible to oxidation. The sulfur atom in the side chain can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone. This oxidation can be mediated by reactive oxygen species and may alter the biological activity of the dipeptide.[1] Therefore, handling and storage of Glu-Met should be under conditions that minimize oxidation, such as in an inert atmosphere or in the presence of antioxidants.

Biological Activity and Signaling Pathways

While the specific biological roles of α-L-Glutamyl-L-Methionine are not extensively characterized, the activities of its constituent amino acids and related γ-glutamyl peptides provide insights into its potential functions.

Potential Biological Roles
  • Antioxidant Activity: Dipeptides containing methionine have been reported to possess antioxidant properties.[15] The methionine residue can act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage.[16][17]

  • Nutrient Source: Dipeptides can be taken up by cells via peptide transporters and then hydrolyzed to provide a source of amino acids for protein synthesis and other metabolic pathways.[18][19]

  • Signaling Molecule: Short peptides are increasingly recognized as signaling molecules in various biological processes.[20] Gamma-glutamyl peptides have been shown to act as allosteric modulators of calcium-sensing receptors (CaSRs), which are involved in diverse signaling pathways.[21] It is plausible that α-Glu-Met could also interact with specific receptors or enzymes to modulate cellular signaling.

Potential Signaling Pathway Involvement

Given methionine's role in cellular metabolism and growth signaling, Glu-Met could potentially influence pathways such as the mTOR (mechanistic Target of Rapamycin) pathway. Methionine metabolism is closely linked to the synthesis of S-adenosylmethionine (SAM), a universal methyl donor that plays a key role in regulating mTOR signaling.[22][23][24]

Hypothetical Involvement of Glu-Met in Cellular Signaling

Glu_Met Glu-Met Dipeptide Peptide_Transporter Peptide Transporter Glu_Met->Peptide_Transporter Uptake Signaling_Pathways Signaling Pathways (e.g., mTOR) Glu_Met->Signaling_Pathways Direct Interaction? (Hypothetical) Cell_Membrane Cell Membrane Hydrolysis Intracellular Hydrolysis Peptide_Transporter->Hydrolysis Glu Glutamic Acid Hydrolysis->Glu Met Methionine Hydrolysis->Met Metabolism Cellular Metabolism Glu->Metabolism Met->Metabolism Metabolism->Signaling_Pathways Metabolites (e.g., SAM)

References

A Technical Guide to the Solubility and Stability of H-Met-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a peptide's physicochemical properties is paramount for its successful application. This guide provides an in-depth analysis of the solubility and stability of the tripeptide H-Met-Glu-OH (Methionyl-Glutamic acid), based on established principles of peptide chemistry and the known characteristics of its constituent amino acids. While specific experimental data for this tripeptide is not extensively available in public literature, this document extrapolates its expected behavior to guide research and development efforts.

Physicochemical Properties of this compound

The solubility and stability of this compound are dictated by the individual properties of its amino acid residues: Methionine and Glutamic acid.

  • Methionine (Met): A nonpolar, hydrophobic amino acid containing a sulfur atom. Its presence can decrease the overall hydrophilicity of a peptide. The sulfur in methionine is susceptible to oxidation, which is a primary degradation pathway.

  • Glutamic acid (Glu): An acidic, polar amino acid with a carboxyl group in its side chain.[1] This residue significantly enhances the hydrophilicity and aqueous solubility of peptides, particularly at pH values above its isoelectric point (pI).[1][2]

The combination of a hydrophobic (Met) and a hydrophilic (Glu) residue suggests that this compound will exhibit moderate solubility in aqueous solutions. The overall solubility will be highly dependent on the pH of the solution.

Solubility Data

The solubility of a peptide is influenced by factors such as its amino acid sequence, pH, temperature, and the presence of salts or organic solvents.[2] Peptides are generally most soluble at pH values above or below their isoelectric point, where they carry a net charge.[2][3]

Table 1: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
WaterModerately SolubleThe presence of the hydrophilic glutamic acid residue will aid solubility. Solubility is expected to be lowest at the peptide's isoelectric point and increase at acidic or alkaline pH.
Phosphate-Buffered Saline (PBS)SolubleThe ionic strength and buffered pH (typically ~7.4) should promote solubility by keeping the glutamic acid side chain deprotonated.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of peptides.
Ethanol/MethanolSparingly Soluble to InsolubleThe peptide's polarity, due to the charged amino and carboxyl groups and the glutamic acid side chain, will likely limit its solubility in less polar organic solvents.

Stability Data

Peptide stability is a critical factor for storage, formulation, and in vivo efficacy. Degradation can occur through several chemical pathways, including oxidation, hydrolysis, and deamidation.

Table 2: Predicted Stability Profile and Degradation Pathways of this compound

Degradation PathwaySusceptible Residue(s)Conditions Favoring DegradationPotential Products
Oxidation MethionineExposure to oxygen, light, and metal ions.[4]Methionine sulfoxide, Methionine sulfone
Hydrolysis Peptide backbone, Glutamic acid side chainStrong acidic or alkaline conditions, elevated temperatures.Cleavage of the peptide bond, formation of smaller peptides or free amino acids.
Pyroglutamate Formation N-terminal Glutamic Acid (if present)Acidic conditions, elevated temperatures.N-terminal pyroglutamic acid

Experimental Protocols

Detailed methodologies are essential for accurately determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in an aqueous buffer using UV-Vis spectroscopy.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Create a series of dilutions from the stock solution to generate a standard curve.

  • Sample Preparation:

    • Add an excess amount of lyophilized this compound to a known volume of the aqueous buffer in a series of vials.

    • Equilibrate the samples at a controlled temperature (e.g., 25°C) with constant agitation for a set period (e.g., 24 hours) to ensure saturation.

  • Sample Analysis:

    • Centrifuge the saturated solutions to pellet any undissolved peptide.

    • Carefully collect the supernatant and dilute it with the buffer to a concentration within the range of the standard curve.

    • Measure the absorbance of the diluted supernatant at a predetermined wavelength (e.g., 214 nm for the peptide bond).

  • Data Analysis:

    • Use the standard curve to determine the concentration of this compound in the diluted supernatant.

    • Calculate the solubility by accounting for the dilution factor.

Protocol 2: Stability Assessment via Forced Degradation Studies

This protocol describes a typical forced degradation study to identify potential degradation pathways and kinetics using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in various stress conditions:

      • Acidic: 0.1 M HCl

      • Alkaline: 0.1 M NaOH

      • Oxidative: 3% H₂O₂

      • Thermal: Incubate at elevated temperatures (e.g., 50°C, 70°C)

      • Photolytic: Expose to UV light

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and alkaline samples.

    • Store all samples at a low temperature (e.g., -20°C) until analysis.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC method with UV detection.

    • The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent peptide and its degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent peptide at each time point.

    • Calculate the percentage of degradation over time for each stress condition.

    • Identify and characterize major degradation products, potentially using mass spectrometry (LC-MS).

Visualizations

Factors Influencing Peptide Properties

Factors Peptide This compound Properties Solubility Solubility Peptide->Solubility Stability Stability Peptide->Stability pH pH Solubility->pH Temperature_S Temperature Solubility->Temperature_S Solvent Solvent Polarity Solubility->Solvent AminoAcids_S Amino Acid Composition Solubility->AminoAcids_S Oxidation Oxidation Stability->Oxidation Hydrolysis Hydrolysis Stability->Hydrolysis Temperature_D Temperature Stability->Temperature_D Light Light Exposure Stability->Light pH_D pH Stability->pH_D

Caption: Factors influencing the solubility and stability of this compound.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_standards Create Standard Curve Dilutions prep_stock->prep_standards calculate_conc Determine Concentration from Standard Curve prep_standards->calculate_conc prep_saturated Prepare Saturated Solutions (Excess Peptide) equilibrate Equilibrate at Constant Temperature prep_saturated->equilibrate centrifuge Centrifuge to Pellet Undissolved Peptide equilibrate->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant measure Measure Absorbance (UV-Vis) supernatant->measure measure->calculate_conc calculate_sol Calculate Solubility calculate_conc->calculate_sol

Caption: Workflow for determining peptide solubility.

Experimental Workflow for Stability Analysis

Stability_Workflow cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_results Results start Prepare Peptide Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Temp, Light) start->stress_conditions sampling Collect Samples at Time Intervals stress_conditions->sampling hplc_analysis Analyze Samples by RP-HPLC sampling->hplc_analysis peak_integration Integrate Peak Areas (Parent & Degradants) hplc_analysis->peak_integration degradation_kinetics Calculate % Degradation vs. Time peak_integration->degradation_kinetics identify_products Identify Degradation Products (e.g., by LC-MS) degradation_kinetics->identify_products

Caption: Workflow for forced degradation stability studies.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Met-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Methionyl-Glutamic acid-OH (H-Met-Glu-OH). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed, which is a widely used orthogonal protection scheme in modern peptide synthesis.[1][2] The protocol is optimized for manual synthesis on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide under mild acidic conditions, preserving the acid-labile side-chain protecting group of glutamic acid and minimizing side reactions.[1][3][4]

Methionine-containing peptides are susceptible to oxidation of the thioether side chain, particularly during the final acidic cleavage step.[2] This protocol incorporates a specialized cleavage cocktail with scavengers to mitigate this side reaction, ensuring a high purity of the target peptide.

Experimental Protocols

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

  • Amino Acids:

    • Fmoc-Glu(OtBu)-OH

    • Fmoc-Met-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH), ACS grade

    • Diethyl ether (anhydrous, cold)

  • Reagents for Loading and Capping:

    • N,N-Diisopropylethylamine (DIPEA)

  • Reagents for Deprotection:

  • Reagents for Coupling:

  • Reagents for Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA)

    • Phenol

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

    • Water (deionized)

  • Equipment:

    • Solid-phase peptide synthesis vessel with a sintered glass filter

    • Mechanical shaker

    • Scintillation vials

    • Standard laboratory glassware

    • Rotary evaporator

    • Centrifuge

    • Lyophilizer

    • Analytical and Preparative HPLC system

    • Mass spectrometer

Synthesis Workflow

The synthesis of this compound follows a stepwise solid-phase methodology. The C-terminal amino acid, Glutamic acid (Glu), is first anchored to the 2-chlorotrityl chloride resin. This is followed by the removal of the temporary Fmoc protecting group and subsequent coupling of the next amino acid, Methionine (Met). Finally, the dipeptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed.

SPPS_Workflow Resin_Prep Resin Swelling (DCM) Loading 1. Loading Fmoc-Glu(OtBu)-OH Resin_Prep->Loading Capping 2. Capping (MeOH/DIPEA) Loading->Capping Wash1 Wash (DCM/DMF) Capping->Wash1 Fmoc_Deprot_Glu 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprot_Glu Wash2 Wash (DMF/DCM) Fmoc_Deprot_Glu->Wash2 Coupling_Met 4. Coupling Fmoc-Met-OH Wash2->Coupling_Met Wash3 Wash (DMF/DCM) Coupling_Met->Wash3 Fmoc_Deprot_Met 5. Fmoc Deprotection (20% Piperidine/DMF) Wash3->Fmoc_Deprot_Met Wash4 Wash (DMF/DCM/MeOH) Fmoc_Deprot_Met->Wash4 Drying Drying Wash4->Drying Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Drying->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification & Analysis (RP-HPLC, MS) Precipitation->Purification

Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Synthesis Protocol

This protocol is based on a synthesis scale of 0.25 mmol.

Step 1: Resin Preparation and Loading of Fmoc-Glu(OtBu)-OH

  • Place 2-chlorotrityl chloride resin (0.25 mmol) in a peptide synthesis vessel.

  • Swell the resin in DCM (5-10 mL/g resin) for 30 minutes with gentle agitation.

  • Drain the DCM.

  • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (0.5 mmol, 2 eq) in DCM (5 mL).

  • Add DIPEA (1.0 mmol, 4 eq) to the amino acid solution.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 5 mL) and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

Step 2: Fmoc Deprotection of Glu

  • Add a solution of 20% piperidine in DMF (v/v, 5 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF (5 mL).

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-Met-OH

  • In a separate vial, pre-activate the next amino acid by dissolving Fmoc-Met-OH (0.5 mmol, 2 eq), HBTU (0.475 mmol, 1.9 eq), and HOBt (0.5 mmol, 2 eq) in DMF (4 mL).

  • Add DIPEA (1.0 mmol, 4 eq) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin from Step 2.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Step 4: N-terminal Fmoc Deprotection

  • Repeat the deprotection procedure as described in Step 2 to remove the Fmoc group from the N-terminal Methionine.

  • After deprotection, wash the peptide-resin sequentially with DMF (5x), DCM (3x), and MeOH (3x).

  • Dry the peptide-resin under high vacuum for at least 4 hours before cleavage.

Step 5: Cleavage and Side-Chain Deprotection

  • Prepare the cleavage cocktail "Reagent K" immediately before use: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v/w/v/v).[2]

  • Add the cleavage cocktail (5-10 mL) to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin beads and collect the filtrate containing the peptide.

  • Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

Step 6: Peptide Precipitation and Washing

  • Concentrate the combined filtrate to approximately 1-2 mL under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (30-40 mL).

  • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture (e.g., 3000 rpm for 10 minutes) and carefully decant the ether.

  • Wash the peptide pellet twice more by resuspending in cold diethyl ether and repeating the centrifugation.[5][6]

  • After the final wash, dry the crude peptide pellet under vacuum.

Step 7: Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of this compound.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data Presentation

The following table summarizes the quantitative parameters for the solid-phase synthesis of this compound.

ParameterValueNotes
Resin
Type2-Chlorotrityl chlorideHigh acid lability for mild cleavage.
Scale0.25 mmol
Step 1: Loading
Fmoc-Glu(OtBu)-OH2.0 eqRelative to resin substitution.
DIPEA4.0 eq
Reaction Time1-2 hours
Step 3: Coupling
Fmoc-Met-OH2.0 eqRelative to initial resin substitution.
HBTU1.9 eq
HOBt2.0 eq
DIPEA4.0 eq
Reaction Time1-2 hoursMonitor with Kaiser test.
Step 2 & 4: Deprotection
Reagent20% Piperidine in DMF
Reaction Time3 min + 15-20 min
Step 5: Cleavage
Reagent CocktailReagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Minimizes Met oxidation.
Composition82.5% / 5% / 5% / 5% / 2.5%v/w/v/v/v
Reaction Time2-3 hours
Expected Outcome
Crude Peptide Purity>70% (by HPLC)Dependent on coupling efficiency.
Final Purified Yield40-60%Dependent on purification efficiency.

Logical Relationships Diagram

The following diagram illustrates the orthogonal protection strategy employed in this protocol, ensuring selective deprotection at each stage of the synthesis.

Orthogonal_Strategy cluster_Peptide Peptide-Resin Intermediate Peptide Fmoc-Met-Glu(OtBu)-O-Trityl-Resin Base Base (20% Piperidine) Base->Peptide Removes Fmoc group Acid_Strong Strong Acid (TFA Cocktail) Acid_Strong->Peptide Cleaves from Resin & Removes OtBu group

Caption: Orthogonal deprotection scheme for Fmoc/tBu synthesis on 2-CTC resin.

References

Analytical Methods for the Detection of Methionyl-Glutamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-glutamic acid (Met-Glu) is a dipeptide composed of the amino acids methionine and glutamic acid. As with many dipeptides, it can play various roles in biological systems and may be a subject of interest in fields ranging from fundamental biochemistry to drug discovery and development. Accurate and robust analytical methods for the detection and quantification of Met-Glu in various biological matrices are crucial for understanding its physiological functions, pharmacokinetics, and potential therapeutic applications.

This document provides detailed application notes and protocols for the analytical determination of Methionyl-glutamic acid, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The two primary analytical techniques suitable for the quantification of Methionyl-glutamic acid are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely available technique that can be used for the analysis of peptides. The detection of Met-Glu by UV is possible due to the peptide bond's absorbance at low UV wavelengths (around 210-220 nm). While robust and cost-effective, HPLC-UV may lack the sensitivity and specificity required for complex biological samples with low concentrations of the analyte. Derivatization of the amino groups with a UV-active chromophore can enhance sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules like dipeptides in complex matrices.[1] LC-MS/MS offers high sensitivity, specificity, and the ability to multiplex the analysis of multiple analytes. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the target analyte, minimizing interferences from the sample matrix.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. The goal is to remove interfering substances such as proteins and salts that can affect the analytical column and ionization efficiency in mass spectrometry.

a) Protocol for Cell Culture Media

This protocol is suitable for the extraction of Met-Glu from cell culture supernatants.

  • Harvesting: Centrifuge the cell culture at a low speed to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, taking care not to disturb the cell pellet.

  • Protein Precipitation: To 100 µL of the supernatant, add 200 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying (Optional): For concentration of the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract or dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 0.1% formic acid in water) before injection into the LC system.

b) Protocol for Plasma Samples

This protocol is designed for the extraction of Met-Glu from plasma, which has a more complex matrix.

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol.

  • Internal Standard Spiking: If an internal standard is used, it should be added to the precipitation solvent.

  • Vortexing: Vortex the mixture for 1 minute.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol is based on a validated method for the quantification of multiple dipeptides and can be adapted for Methionyl-glutamic acid.[1]

a) Chromatographic Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-10 min: 2-50% B (linear gradient)

    • 10-11 min: 50-95% B (linear gradient)

    • 11-12 min: 95% B (hold)

    • 12-12.1 min: 95-2% B (linear gradient)

    • 12.1-15 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b) Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • MRM Transitions for Methionyl-glutamic acid (Met-Glu):

    • The theoretical monoisotopic mass of Met-Glu is 278.09 g/mol . The protonated precursor ion [M+H]+ would be at m/z 279.1.

    • Product ions would result from the fragmentation of the peptide bond. Likely product ions would correspond to the immonium ion of Methionine (m/z 104.05) and the b-ion (m/z 132.04) or y-ion (m/z 148.06).

    • Suggested MRM transitions (to be optimized):

      • Quantifier: 279.1 -> 132.0

      • Qualifier: 279.1 -> 104.0

HPLC-UV Analysis Protocol

This protocol provides a general framework for the analysis of Met-Glu by HPLC-UV. Method development and validation are required for specific applications.

a) Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution: A suitable gradient from low to high percentage of Mobile Phase B should be developed to achieve separation of Met-Glu from other components in the sample.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 214 nm.

Quantitative Data

The following tables summarize typical validation parameters for the analytical methods described. It is important to note that these values are representative and should be established for each specific laboratory and application.

Table 1: Representative Quantitative Parameters for Dipeptide Analysis by LC-MS/MS

ParameterTypical RangeReference
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)0.1 - 10 nM[1]
Limit of Quantification (LOQ)0.5 - 50 nM[1]
Accuracy (% Recovery)85 - 115%General Guidance
Precision (% RSD)< 15%General Guidance

Table 2: Representative Quantitative Parameters for Amino Acid Analysis by HPLC-UV (as a proxy for dipeptides)

ParameterTypical RangeReference
Linearity (r²)> 0.99General Guidance
Limit of Detection (LOD)1 - 10 µMGeneral Guidance
Limit of Quantification (LOQ)5 - 50 µMGeneral Guidance
Accuracy (% Recovery)90 - 110%General Guidance
Precision (% RSD)< 10%General Guidance

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Cell Media) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection DryingReconstitution Drying & Reconstitution SupernatantCollection->DryingReconstitution LC_Separation LC Separation (Reversed-Phase) DryingReconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection HPLC_UV_Detection HPLC-UV Detection LC_Separation->HPLC_UV_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration HPLC_UV_Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification MethodValidation Method Validation Quantification->MethodValidation

Caption: Experimental workflow for the analysis of Methionyl-glutamic acid.

method_validation cluster_main Analytical Method Validation Specificity Specificity Linearity Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Stability Stability MethodValidation Key Parameters

Caption: Key parameters for analytical method validation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Glutamyl-Methionine (Glu-Met) Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the dipeptide Glutamyl-Methionine (Glu-Met). The described protocol is suitable for routine analysis in research, quality control, and drug development settings. The method utilizes a C18 column with a gradient elution of water and acetonitrile (B52724) containing formic acid, coupled with UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction

Dipeptides, such as Glutamyl-Methionine (Glu-Met), are of significant interest in various scientific disciplines, including biochemistry, pharmacology, and food science. Accurate and precise analytical methods are crucial for their characterization and quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of peptides, offering high resolution and sensitivity.[1] Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is a widely used method for peptide analysis.[1][2] This application note presents a validated HPLC method for the analysis of Glu-Met, addressing common challenges in peptide analysis such as the potential for methionine oxidation.[3][4]

Experimental Protocol

A detailed methodology for the HPLC analysis of the Glu-Met dipeptide is provided below.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.[2]

  • Solvents: HPLC-grade acetonitrile (ACN), ultrapure water, and formic acid (FA).

  • Standard: Glu-Met dipeptide standard of high purity.

2. Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B (Organic): 0.1% (v/v) formic acid in acetonitrile.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the Glu-Met standard in Mobile Phase A to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing Glu-Met in Mobile Phase A to a suitable concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

The separation is achieved using a gradient elution program. The specific conditions are outlined in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 10 µL
Gradient Program See Table 2

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.07030
22.0595
25.0595
25.1955
30.0955

Data Presentation

The following tables summarize the expected quantitative data from the analysis of the Glu-Met dipeptide using the described method.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 5000
Repeatability of Peak Area (%RSD, n=6) ≤ 2.0%< 1.0%
Repeatability of Retention Time (%RSD, n=6) ≤ 1.0%< 0.5%

Table 4: Calibration Curve Data for Glu-Met

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999
Linearity Range 1 - 100 µg/mL

Table 5: Expected Retention Times

CompoundExpected Retention Time (min)
Glu-MetApproximately 12.5
Glu-Met SulfoxideApproximately 10.8

Note: The retention time of the oxidized form, Glu-Met Sulfoxide, is typically shorter due to its increased polarity.[3]

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of the Glu-Met dipeptide is illustrated in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System StandardPrep Standard Preparation StandardPrep->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for Glu-Met dipeptide.

The logical relationship for method validation is depicted in the diagram below, highlighting key parameters for ensuring a reliable analytical method.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of the Glu-Met dipeptide. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it readily adaptable in most analytical laboratories. The provided data and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of this and similar dipeptides. Adherence to good laboratory practices and proper method validation is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for H-Met-Glu-OH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cell culture, providing a stable and consistent nutrient environment is paramount for robust and reproducible results. Amino acids are fundamental building blocks for cellular growth, proliferation, and protein synthesis. However, the inherent instability of some free amino acids in liquid media, such as glutamine, can lead to the accumulation of toxic byproducts like ammonia (B1221849) and fluctuations in nutrient availability. Dipeptides, composed of two amino acids linked by a peptide bond, offer a chemically stable alternative, ensuring a more controlled and reliable cell culture environment.

This document provides detailed application notes and protocols for the use of H-Met-Glu-OH (Methionyl-Glutamic Acid), a dipeptide composed of methionine and glutamic acid, in cell culture experiments. While direct experimental data for this specific dipeptide is limited, the information presented herein is based on the established principles of dipeptide supplementation in cell culture and the known metabolic roles of its constituent amino acids.

Rationale for Using this compound in Cell Culture

The supplementation of cell culture media with this compound is predicated on several key advantages:

  • Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, particularly glutamine.[1][2] While glutamine is a crucial nutrient for many cell lines, it spontaneously degrades into pyroglutamate (B8496135) and ammonia, the latter being toxic to cells even at low concentrations.[1] By providing glutamic acid in a stable dipeptide form, this compound can serve as a more reliable source of this important amino acid.

  • Controlled Nutrient Release: Cells possess peptidases that can cleave the peptide bond, releasing the individual amino acids intracellularly. This enzymatic release mechanism can provide a more sustained and controlled supply of methionine and glutamic acid compared to the rapid uptake of free amino acids.

  • Specific Metabolic Contributions:

    • Methionine: An essential amino acid, methionine is a precursor for protein synthesis and a key component in methylation reactions, which are vital for DNA, RNA, and protein modification.[3] It is also involved in the synthesis of other important molecules like cysteine and the major cellular antioxidant, glutathione.

    • Glutamic Acid: A non-essential amino acid that plays a central role in cellular metabolism. It is a key intermediate in the tricarboxylic acid (TCA) cycle, a precursor for the synthesis of other non-essential amino acids, and a neurotransmitter in the central nervous system.[4][5]

Potential Applications

Based on the metabolic roles of its constituent amino acids, this compound may be beneficial in a variety of cell culture applications, including:

  • Improving cell growth and viability in high-density cultures.

  • Reducing ammonia accumulation in glutamine-sensitive cell lines.

  • Studying the effects of methionine and glutamic acid metabolism on cellular processes.

  • Developing defined media formulations for biopharmaceutical production.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific cell line and experimental objectives.

Protocol 1: Evaluation of this compound on Cell Growth and Viability

Objective: To determine the optimal concentration of this compound for supporting cell growth and maintaining high viability.

Materials:

  • Cell line of interest (e.g., CHO, HEK293, Hybridoma)

  • Basal cell culture medium (without glutamine if comparing to glutamine supplementation)

  • Fetal Bovine Serum (FBS) or other appropriate serum

  • This compound (sterile, cell culture grade)

  • L-glutamine (sterile, cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell counting apparatus (e.g., hemocytometer, automated cell counter)

  • Viability stain (e.g., Trypan Blue)

  • Multi-well plates or T-flasks

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a sterile stock solution of this compound (e.g., 100 mM in PBS or basal medium). Filter-sterilize through a 0.22 µm filter.

    • Prepare a sterile stock solution of L-glutamine (e.g., 200 mM in PBS or basal medium).

  • Cell Seeding:

    • Seed cells at a predetermined density (e.g., 1 x 10^5 cells/mL) into multi-well plates or T-flasks containing the basal medium supplemented with the appropriate percentage of serum.

  • Experimental Setup:

    • Prepare different concentrations of this compound in the culture medium. A suggested starting range is 0.5 mM, 1 mM, 2 mM, 4 mM, and 8 mM.

    • Include the following controls:

      • Negative Control: Basal medium without any supplementation.

      • Positive Control: Basal medium supplemented with a standard concentration of L-glutamine (e.g., 2 mM or 4 mM).

  • Incubation:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Data Collection:

    • At regular intervals (e.g., every 24 hours for 5-7 days), determine the viable cell density and percent viability for each condition using a cell counter and viability stain.

  • Data Analysis:

    • Plot the viable cell density and percent viability over time for each experimental condition.

    • Calculate the specific growth rate (µ) and the doubling time for each condition.

Data Presentation:

Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Peak Density (%)Specific Growth Rate (µ)Doubling Time (hours)
Control (No Supplement)
L-Glutamine (2 mM)
This compound (0.5 mM)
This compound (1 mM)
This compound (2 mM)
This compound (4 mM)
This compound (8 mM)
Protocol 2: Analysis of Metabolite Profiles

Objective: To assess the impact of this compound supplementation on key metabolic markers.

Materials:

  • Cell culture supernatants collected from Protocol 1.

  • Metabolite analysis kits (e.g., for ammonia, lactate, glucose).

  • High-Performance Liquid Chromatography (HPLC) for amino acid analysis (optional).

Procedure:

  • Sample Collection:

    • At each time point from Protocol 1, collect a sample of the cell culture supernatant.

    • Centrifuge the samples to remove cells and debris.

    • Store the supernatant at -80°C until analysis.

  • Metabolite Analysis:

    • Measure the concentrations of ammonia, lactate, and glucose in the collected supernatants according to the manufacturer's instructions for the respective assay kits.

    • (Optional) Analyze the concentrations of methionine and glutamic acid in the supernatant using HPLC to determine the uptake rate of the dipeptide.

Data Presentation:

ConditionAmmonia Concentration (mM) at 72hLactate Concentration (mM) at 72hGlucose Consumption (g/L) at 72h
Control (No Supplement)
L-Glutamine (2 mM)
This compound (Optimal Conc.)

Signaling Pathways

Methionine and glutamic acid are involved in numerous cellular signaling pathways. While the direct signaling effects of the this compound dipeptide are not yet characterized, its constituent amino acids are known to influence key regulatory pathways such as the mTOR pathway, which is a central regulator of cell growth and metabolism.

G cluster_extracellular Extracellular cluster_cell Cell This compound This compound Dipeptide_Transporter Dipeptide Transporter This compound->Dipeptide_Transporter Intracellular_this compound Intracellular This compound Dipeptide_Transporter->Intracellular_this compound Peptidases Peptidases Intracellular_this compound->Peptidases Methionine Methionine Peptidases->Methionine Glutamic_Acid Glutamic_Acid Peptidases->Glutamic_Acid Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis Methylation Methylation Methionine->Methylation mTOR_Signaling mTOR_Signaling Methionine->mTOR_Signaling TCA_Cycle TCA_Cycle Glutamic_Acid->TCA_Cycle Glutamic_Acid->mTOR_Signaling Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR_Signaling->Cell_Growth_Proliferation

Caption: Proposed uptake and metabolic fate of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell culture experiment.

G Start Start Prepare_Stock_Solutions Prepare Sterile Stock Solutions (this compound, L-Glutamine) Start->Prepare_Stock_Solutions Seed_Cells Seed Cells into Culture Vessels Prepare_Stock_Solutions->Seed_Cells Add_Supplements Add Supplements to Media (Different concentrations of this compound and controls) Seed_Cells->Add_Supplements Incubate_Cells Incubate Cells (37°C, 5% CO2) Add_Supplements->Incubate_Cells Monitor_and_Sample Monitor and Sample (e.g., every 24h) Incubate_Cells->Monitor_and_Sample Cell_Counting Viable Cell Density and Viability Analysis Monitor_and_Sample->Cell_Counting Metabolite_Analysis Supernatant Collection for Metabolite Analysis Monitor_and_Sample->Metabolite_Analysis Data_Analysis Data Analysis Cell_Counting->Data_Analysis Metabolite_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating this compound.

Conclusion

The use of the dipeptide this compound offers a promising approach to enhance the stability and delivery of methionine and glutamic acid in cell culture. The protocols and information provided in this document serve as a starting point for researchers to explore the benefits of this dipeptide in their specific applications. As with any novel reagent, empirical testing and optimization are crucial for achieving the best results. Further studies are warranted to fully elucidate the specific effects and potential signaling pathway modulation of this compound in various cell types.

References

Methionyl-glutamic Acid (Met-Glu): Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-glutamic acid (Met-Glu) is a dipeptide that has emerged as a valuable research tool, particularly in the fields of hematology and thrombosis. Derived from collagen hydrolysates, this bioactive peptide has demonstrated potent antiplatelet and antithrombotic activities. Its mechanism of action involves the specific inhibition of Gq-mediated signaling pathways in platelets, making it a selective tool for investigating platelet activation and for the potential development of novel anti-thrombotic agents with a reduced risk of bleeding.[1][2]

These application notes provide an overview of the utility of Met-Glu in research, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in relevant assays.

Mechanism of Action

Met-Glu exerts its inhibitory effects on platelets by targeting the Gq-protein signaling cascade. This pathway is a central mechanism for platelet activation initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen.[1][2] By inhibiting the Gq-protein, Met-Glu prevents the activation of phospholipase Cβ (PLCβ). This, in turn, suppresses the downstream signaling events, including the phosphorylation of PI3K/Akt and Erk/MAPK, and ultimately leads to the inhibition of intracellular calcium mobilization.[1][2] The reduction in intracellular calcium levels is a critical factor in preventing platelet aggregation and granule secretion.

Quantitative Data

The inhibitory activity of Methionyl-glutamic acid on platelet aggregation induced by various agonists has been quantified, with the following IC50 values reported:

AgonistIC50 Value (μM)Platelet Source
Collagen (50 µg/mL)18.23 ± 1.54Murine
Thrombin (0.5 U/mL)25.67 ± 2.11Murine
ADP (0.1 mM)33.45 ± 2.87Murine

Data extracted from a study on the antiplatelet activity of Met-Glu.[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental workflow for studying Met-Glu, the following diagrams are provided.

Met_Glu_Signaling_Pathway cluster_agonist Platelet Agonists cluster_receptor Receptor cluster_intracellular Intracellular Signaling Agonist ADP, Thrombin, Collagen GPCR G-protein Coupled Receptor Agonist->GPCR Gq Gq-protein GPCR->Gq Activates MetGlu Met-Glu MetGlu->Gq Inhibits PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca²⁺]i Mobilization IP3->Ca Induces PI3K_Akt PI3K/Akt Pathway DAG->PI3K_Akt Erk_MAPK Erk/MAPK Pathway DAG->Erk_MAPK Aggregation Platelet Aggregation & Secretion Ca->Aggregation Leads to PI3K_Akt->Aggregation Erk_MAPK->Aggregation

Mechanism of Met-Glu in inhibiting platelet aggregation.

Met_Glu_Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Treatment cluster_assay Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Incubate Pre-incubate PRP with Met-Glu PRP->Incubate Agonist Induce Aggregation (e.g., ADP, Collagen) Incubate->Agonist Aggregometry Measure Platelet Aggregation Agonist->Aggregometry CaAssay Measure Intracellular Calcium [Ca²⁺]i Agonist->CaAssay IC50 Calculate IC50 Values Aggregometry->IC50 Mechanism Elucidate Mechanism of Action CaAssay->Mechanism

Experimental workflow for assessing Met-Glu's anti-platelet activity.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol details the procedure for assessing the inhibitory effect of Met-Glu on platelet aggregation using light transmission aggregometry.

Materials:

  • Methionyl-glutamic acid (Met-Glu)

  • Freshly drawn whole blood from healthy donors (anticoagulated with 3.2% sodium citrate)

  • Platelet agonists: ADP, thrombin, collagen

  • Tyrode's buffer (pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. b. Carefully collect the supernatant (PRP) without disturbing the buffy coat. c. Further centrifuge the remaining blood at 1200 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.

  • Preparation of Washed Platelets (for Collagen and Thrombin-induced aggregation): a. To the PRP, add 1/6 volume of acid-citrate-dextrose (ACD) solution and centrifuge at 800 x g for 10 minutes. b. Discard the supernatant and resuspend the platelet pellet in Tyrode's buffer containing 0.02% EGTA. c. Centrifuge again at 800 x g for 10 minutes. d. Resuspend the final platelet pellet in Tyrode's buffer to a concentration of 3 x 10⁸ platelets/mL.

  • Platelet Aggregation Assay: a. Pre-warm the PRP or washed platelet suspension to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar. b. Add various concentrations of Met-Glu to the cuvettes and incubate for 5 minutes. A vehicle control (e.g., PBS) should be run in parallel. c. Initiate platelet aggregation by adding the agonist (e.g., ADP to a final concentration of 10 µM, collagen to 5 µg/mL, or thrombin to 0.5 U/mL). d. Record the light transmission for at least 5 minutes. The PPP is used to set the 100% aggregation baseline.

  • Data Analysis: a. The percentage of platelet aggregation is calculated from the change in light transmission. b. Plot the percentage of inhibition against the concentration of Met-Glu to determine the IC50 value.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) Concentration

This protocol describes how to measure the effect of Met-Glu on intracellular calcium mobilization in platelets using a fluorescent calcium indicator.

Materials:

  • Methionyl-glutamic acid (Met-Glu)

  • Washed platelets (prepared as in Protocol 1)

  • Fura-2/AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thrombin

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Loading Platelets with Fura-2/AM: a. Resuspend the washed platelets in HBSS without Ca²⁺ to a concentration of 5 x 10⁸ platelets/mL. b. Add Fura-2/AM (final concentration 5 µM) and a drop of 20% Pluronic F-127 to the platelet suspension. c. Incubate for 45 minutes at 37°C in the dark. d. Wash the platelets twice with HBSS without Ca²⁺ by centrifugation at 800 x g for 10 minutes to remove extracellular Fura-2/AM. e. Resuspend the Fura-2/AM-loaded platelets in HBSS with 1 mM Ca²⁺.

  • Measurement of [Ca²⁺]i: a. Place the Fura-2/AM-loaded platelet suspension in a quartz cuvette in the fluorometer, maintained at 37°C with stirring. b. Add various concentrations of Met-Glu and incubate for 5 minutes. c. Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm). d. Add thrombin (final concentration 0.1 U/mL) to stimulate an increase in intracellular calcium. e. Continue to record the fluorescence ratio for several minutes until a peak is observed and the signal begins to decline.

  • Data Analysis: a. The ratio of fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration using the Grynkiewicz equation. b. Compare the peak [Ca²⁺]i in Met-Glu treated samples to the control to determine the inhibitory effect.

Conclusion

Methionyl-glutamic acid is a specific inhibitor of the Gq-mediated signaling pathway in platelets, making it a valuable tool for studying the mechanisms of platelet activation and for the preclinical evaluation of novel antithrombotic therapies. The protocols provided herein offer a framework for researchers to utilize Met-Glu effectively in their studies.

References

Application Notes and Protocols for Metabolic Studies: The Interplay of Metformin and Glutamate/Glutamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While the term "Glu-Met" is not standard, research strongly indicates an interest in the metabolic interplay between Glutamate (B1630785)/Glutamine and the widely used anti-diabetic drug, Metformin (B114582) . Metformin's therapeutic effects extend beyond glucose regulation, significantly impacting amino acid metabolism, particularly the glutamine-glutamate axis. This has profound implications for various fields, including oncology, diabetes, and obesity research. These notes provide detailed applications and protocols for investigating the metabolic effects of metformin on glutamine and glutamate pathways.

Application Notes

Metformin is a biguanide (B1667054) that improves glycemic control primarily by decreasing hepatic glucose production and increasing insulin-stimulated glucose uptake in peripheral tissues.[1] However, a substantial body of evidence reveals its role in modulating glutamine metabolism, a pathway crucial for rapidly proliferating cells and maintaining cellular homeostasis.

Key Research Applications:

  • Oncology and Cancer Metabolism: Many cancer cells are "addicted" to glutamine, which they use as a key source of carbon and nitrogen to fuel the TCA cycle (anaplerosis) and for the biosynthesis of nucleotides, amino acids, and antioxidants like glutathione.[2][3] Metformin has been shown to inhibit glutaminase (B10826351) (GLS), the enzyme responsible for converting glutamine to glutamate.[4][5][6] This inhibition reduces the availability of glutamate, leading to decreased ammonia (B1221849) accumulation, impaired tumor cell growth, and induction of apoptotic cell death.[4][6] This makes the combination of metformin with traditional chemotherapy a promising area of investigation.[6]

  • Diabetes and Metabolic Syndrome: In the context of diabetes and obesity, metformin's effects on glutamine metabolism may contribute to its overall therapeutic benefits. Studies using monosodium L-glutamate (MSG)-induced obese rat models have demonstrated that metformin can normalize imbalances in the autonomic nervous system and improve metabolic dysfunction.[7] By modulating amino acid metabolism, metformin may help restore cellular energy balance and improve insulin (B600854) sensitivity through mechanisms that complement its direct effects on glucose pathways.[8][9]

  • Reductive Glutamine Metabolism: Under conditions of mitochondrial stress, such as that induced by metformin's inhibition of mitochondrial complex I, some cancer cells adapt by increasing reductive glutamine metabolism.[10] In this pathway, glutamine-derived α-ketoglutarate is converted to citrate (B86180), supporting lipid synthesis and cell proliferation.[3][10] Studying this adaptive response is crucial for understanding mechanisms of drug resistance and for developing combination therapies.

Data Presentation

The following table summarizes key quantitative findings from studies on metformin's effects on metabolic parameters.

Table 1: Summary of Quantitative Data on Metformin's Metabolic Effects

Subject/ModelMetformin TreatmentParameter MeasuredKey FindingCitation(s)
MDA-MB-231 Breast Cancer Cells5 or 30 µM for up to 20 daysAmmonia AccumulationSignificant dose- and time-dependent decrease in the culture medium.[4][5]
MDA-MB-231 Breast Cancer Cells5 or 30 µM for 20 daysL-Glutamate ConcentrationSignificant reduction in the culture medium.[4]
Prostate Cancer CellsNot specifiedGlutamine Contribution to CitrateIncreased M+5 citrate from [U-13C]-labeled glutamine, indicating a shift to reductive glutamine metabolism.[10]
db/db MiceIn vivo, 12 daysInsulin SensitivityImproved, as shown by reduced fasting blood glucose after insulin administration in an insulin tolerance test.[11]
MSG-Obese Rats250 mg/kg/dayM3 Muscarinic Receptor Expression (Pancreatic β-cells)Decreased protein expression by 25%.[7]
Neonatal Streptozotocin Diabetic RatsIn vivoInsulin-Mediated Glucose UptakeIncreased to levels greater than controls.[8]
Healthy Rats (with training)In vivo, 8 weeksGastrocnemius Glycogen (B147801) ContentLower glycogen levels compared to the control group after exercise.[12]

Experimental Protocols

Protocol 1: In Vitro Analysis of Glutaminase (GLS) Inhibition by Metformin

This protocol describes how to measure the impact of metformin on two key downstream effects of GLS activity: ammonia and glutamate accumulation in the cell culture medium.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, MCF7)[4]

  • Standard cell culture reagents (DMEM, FBS, antibiotics)

  • Metformin hydrochloride (dissolved in sterile water or PBS)

  • 96-well cell culture plates

  • Commercial Ammonia Assay Kit

  • Commercial L-Glutamate Assay Kit

  • Microplate reader

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Metformin Treatment: Aspirate the medium and replace it with fresh medium containing the desired final concentrations of metformin (e.g., 5 µM, 30 µM) and a vehicle control.[4][5]

  • Incubation: Culture the cells for the specified duration (e.g., 24, 48, 72 hours, or for long-term studies up to 20 days, ensuring to change the media with fresh metformin every 3-4 days).[4][5]

  • Sample Collection: At the end of the treatment period, carefully collect the culture supernatant from each well for analysis.

  • Ammonia Measurement: Using a commercial kit, determine the ammonia concentration in the collected supernatant. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal, which is then read on a microplate reader.

  • Glutamate Measurement: Similarly, use a commercial glutamate assay kit to measure the L-glutamate concentration in the same supernatant samples.

  • Data Normalization and Analysis: To account for differences in cell proliferation, perform a cell viability assay (e.g., MTT or crystal violet staining) on the cells remaining in the plate. Normalize the ammonia and glutamate concentrations to the relative cell number. Compare the results from metformin-treated wells to the vehicle control.

Protocol 2: Assessment of Glucose Uptake in Myotubes

This protocol details a method to assess how metformin enhances glucose uptake in muscle cells, a key aspect of its anti-diabetic action.

Materials:

  • L6 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Metformin hydrochloride

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive tracer) or a fluorescent glucose analog

  • Insulin

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Cell Differentiation: Plate L6 myoblasts and grow them to confluence. Induce differentiation into myotubes by switching to a low-serum differentiation medium for 5-7 days.

  • Metformin Pre-treatment: Treat the differentiated L6 myotubes with metformin (e.g., 1 mM) for a specified period (e.g., 12-24 hours).

  • Serum Starvation: Before the assay, starve the cells of serum for 3-4 hours in DMEM.

  • Glucose Uptake Assay: a. Wash the cells twice with warm KRH buffer. b. Incubate the cells in KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes to stimulate glucose uptake. c. Add the glucose tracer (e.g., 2-deoxy-D-[³H]glucose) to each well and incubate for 10 minutes. d. To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Quantification: a. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). b. If using a radioactive tracer, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter. c. If using a fluorescent analog, measure fluorescence with a plate reader.

  • Data Analysis: Compare glucose uptake in metformin-treated cells versus untreated controls, under both basal and insulin-stimulated conditions.

Mandatory Visualizations

Metformin_Glutamine_Pathway Metformin Metformin GLS Glutaminase (GLS) Metformin->GLS inhibits Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS Ammonia Ammonia Glutamate->Ammonia aKG α-Ketoglutarate Glutamate->aKG Autophagy Ammonia-Induced Autophagy Ammonia->Autophagy induces TCA TCA Cycle (Anaplerosis) aKG->TCA TumorGrowth Tumor Cell Growth & Proliferation TCA->TumorGrowth supports Autophagy->TumorGrowth supports

Caption: Metformin inhibits glutaminase (GLS), disrupting cancer cell metabolism.

In_Vitro_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Metformin vs. Vehicle Control A->B C 3. Incubate for Desired Duration B->C D 4. Collect Culture Supernatant C->D E 5a. Perform Ammonia Assay D->E F 5b. Perform Glutamate Assay D->F G 6. Measure Signal (Absorbance/Fluorescence) E->G F->G H 7. Normalize to Cell Number & Analyze G->H

Caption: Experimental workflow for in vitro analysis of metabolic products.

References

Application Notes and Protocols for H-Met-Glu-OH in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Glu-OH (Methionyl-Glutamic acid) serves as a valuable substrate for the investigation of specific peptidases and proteases. Its structure allows for the targeted study of enzymes that recognize and cleave the peptide bond between a methionine and a glutamic acid residue. Understanding the kinetics of such enzymes is crucial in various fields, including drug discovery, cellular signaling pathway elucidation, and industrial biotechnology.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound, and its chromogenic derivative, to characterize the kinetic parameters of a hypothetical "Met-Glu Peptidase."

Principle of the Assay

The enzymatic activity of a peptidase that cleaves this compound can be monitored by measuring the rate of product formation. For a continuous and sensitive assay, a chromogenic substrate, H-Met-Glu-pNA (Methionyl-Glutamyl-p-nitroanilide), is proposed. The peptidase-catalyzed hydrolysis of the amide bond between the glutamic acid and the p-nitroaniline (pNA) moiety releases free pNA, a yellow chromophore. The rate of pNA release can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, providing a direct measure of the enzyme's activity.[2][3]

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).[3] Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Kₘ is the substrate concentration at which the reaction velocity is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate.[3]

Application in Signaling Pathways

Dipeptidyl peptidases (DPPs) are a class of proteases that cleave N-terminal dipeptides from polypeptide chains and play significant roles in various physiological processes, including inflammation, immune regulation, and blood pressure control.[4][5][6][7] For instance, Dipeptidyl Peptidase 4 (DPP4) is a well-known therapeutic target in type 2 diabetes for its role in inactivating incretin (B1656795) hormones. A hypothetical "Met-Glu Peptidase" could be involved in a similar signaling cascade by processing and either activating or inactivating a signaling peptide, thereby modulating downstream cellular responses.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signaling_Peptide_Inactive Inactive Signaling Peptide (Pro-peptide) MetGlu_Peptidase Met-Glu Peptidase Signaling_Peptide_Inactive->MetGlu_Peptidase Cleavage at Met-Glu bond Signaling_Peptide_Active Active Signaling Peptide Receptor Receptor Signaling_Peptide_Active->Receptor Binding Cellular_Response Cellular Response Receptor->Cellular_Response Signal Transduction MetGlu_Peptidase->Signaling_Peptide_Active

Caption: Hypothetical signaling pathway involving Met-Glu Peptidase.

Data Presentation

The following tables summarize hypothetical kinetic data for "Met-Glu Peptidase" using the chromogenic substrate H-Met-Glu-pNA.

Table 1: Initial Reaction Velocities at Varying Substrate Concentrations

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µM/min)
100.53
200.95
401.54
802.35
1603.23
3204.00
6404.55

Table 2: Calculated Kinetic Parameters for Met-Glu Peptidase

ParameterValueUnit
Vₘₐₓ5.0µM/min
Kₘ75µM

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified "Met-Glu Peptidase"

  • Substrate: H-Met-Glu-pNA (chromogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent for Substrate: Dimethyl sulfoxide (B87167) (DMSO)

  • Instrumentation: UV-Visible spectrophotometer capable of reading at 405-410 nm and maintaining a constant temperature.

  • Consumables: 96-well, clear, flat-bottom microplates or quartz cuvettes, calibrated pipettes.

Protocol 1: Determination of Kₘ and Vₘₐₓ

This protocol outlines the steps to determine the Michaelis-Menten constants, Kₘ and Vₘₐₓ, for a peptidase using a chromogenic substrate.[8][9]

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 at the desired reaction temperature (e.g., 37°C).

    • Substrate Stock Solution: Dissolve H-Met-Glu-pNA in 100% DMSO to a final concentration of 50 mM. Store at -20°C, protected from light.

    • Enzyme Working Solution: Immediately before use, dilute the purified enzyme stock in cold Assay Buffer to a final concentration that provides a linear rate of reaction for at least 10 minutes. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate or cuvettes with varying concentrations of the H-Met-Glu-pNA substrate. A typical concentration range would be 0.2 to 5 times the expected Kₘ.

    • For each reaction, add the appropriate volume of Assay Buffer.

    • Add the calculated volume of the H-Met-Glu-pNA stock solution to each well to achieve the desired final substrate concentrations.

    • Include a blank control for each substrate concentration containing the substrate and buffer but no enzyme.

  • Enzymatic Reaction and Measurement:

    • Equilibrate the plate/cuvettes to the desired temperature (e.g., 37°C) in the spectrophotometer.

    • Initiate the reaction by adding the enzyme working solution to each well.

    • Immediately start monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute to the concentration of product formed per minute using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient of p-nitroaniline (e.g., 8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • To determine Kₘ and Vₘₐₓ, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[8] The y-intercept of the linear fit is 1/Vₘₐₓ, and the x-intercept is -1/Kₘ.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Working Solution Setup_Reactions Set up reactions with varying [Substrate] Prepare_Reagents->Setup_Reactions Equilibrate Equilibrate to reaction temperature Setup_Reactions->Equilibrate Initiate_Reaction Add Enzyme to initiate reaction Equilibrate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 405 nm over time Initiate_Reaction->Measure_Absorbance Calculate_V0 Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_V0 Plot_Data Plot V₀ vs. [S] and 1/V₀ vs. 1/[S] Calculate_V0->Plot_Data Determine_Parameters Determine Kₘ and Vₘₐₓ Plot_Data->Determine_Parameters

Caption: Workflow for determining Kₘ and Vₘₐₓ.

Conclusion

The dipeptide this compound, particularly in its chromogenic form, is a useful tool for studying the kinetics of specific peptidases. The protocols outlined in these application notes provide a robust framework for determining key kinetic parameters, which are essential for understanding enzyme function, inhibitor screening, and elucidating the role of these enzymes in biological pathways. Researchers and drug development professionals can adapt these methodologies to their specific enzyme of interest and experimental setup.

References

Application Notes and Protocols for the Synthesis of H-Met-Glu-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Glu-OH (Methionyl-Glutamic acid) and its derivatives are of significant interest in biomedical research, particularly in the context of cancer therapy. Cancer cells often exhibit a heightened dependence on specific amino acids for their rapid proliferation and survival, a phenomenon known as "amino acid addiction." One such critical amino acid is glutamine. The metabolic pathways of glutamine are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.

Derivatives of this compound can be designed to act as mimics or antagonists in pathways involving glutamine and methionine, thereby disrupting cancer cell metabolism. Methionine itself plays a crucial role in protein synthesis and methylation reactions essential for cell growth. By strategically modifying the this compound backbone, researchers can develop probes to study these metabolic pathways or create potential therapeutic leads that selectively target cancer cells.

This document provides detailed protocols for the solid-phase synthesis of this compound derivatives using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. It also discusses the rationale for targeting glutamine metabolism in cancer and presents a relevant signaling pathway that could be modulated by such dipeptide derivatives.

Data Presentation

While specific quantitative data for the biological activity of this compound on cancer cell lines is not extensively available in public literature, the following table provides a template for how such data would be presented. Researchers synthesizing novel this compound derivatives are encouraged to populate this table with their experimental findings. The table includes hypothetical IC50 values for a generic this compound derivative to illustrate the format.

Table 1: Hypothetical Cytotoxicity of this compound Derivative 1 on Various Cancer Cell Lines

Cell LineCancer TypeThis compound Derivative 1 IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7Breast Adenocarcinoma75.21.2
A549Lung Carcinoma98.52.5
HCT116Colon Carcinoma85.11.8
HeLaCervical Cancer110.73.1

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of this compound

This protocol details the manual synthesis of the dipeptide this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin (0.5-1.0 mmol/g loading)

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (Reagent H): Trifluoroacetic acid (TFA, 81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%), Water (3%), Dimethylsulfide (DMS, 2%), Ammonium iodide (1.5% w/w)[1][2][3][4][5]

  • Cold diethyl ether

  • Reaction vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Place Fmoc-Glu(OtBu)-Wang resin (e.g., 100 mg, 0.1 mmol) in the reaction vessel.

    • Add DMF (2-3 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[6][7][8]

    • Drain the DMF.

  • Fmoc Deprotection of Glutamic Acid:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[6][7]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).

  • Coupling of Fmoc-Met-OH:

    • In a separate vial, dissolve Fmoc-Met-OH (2 equivalents, e.g., 0.2 mmol, 74.3 mg), HOBt (2 equivalents, e.g., 0.2 mmol, 30.6 mg) in DMF (1 mL).

    • Add DIC (2 equivalents, e.g., 0.2 mmol, 31 µL) to the amino acid solution and allow it to pre-activate for 5 minutes at room temperature.

    • Add the activated Fmoc-Met-OH solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.[9]

    • To check for completion of the coupling reaction, perform a Kaiser test.[10] If the test is positive (blue beads), repeat the coupling step.

    • Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Fmoc Deprotection of Methionine:

    • Repeat step 2 to remove the Fmoc group from the N-terminal methionine.

  • Cleavage and Deprotection:

    • Wash the deprotected H-Met-Glu(OtBu)-resin with DMF (3 x 2 mL) and DCM (3 x 2 mL) and dry the resin under vacuum for at least 1 hour.

    • Add the cleavage cocktail (Reagent H, 2-3 mL) to the dry resin in a fume hood.[1][2][3][4][5]

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude this compound peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final this compound dipeptide as a white powder.

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

Synthesis_Workflow Resin Fmoc-Glu(OtBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Met-OH (DIC/HOBt) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Cleave Cleavage & Deprotection (Reagent H) Deprotect2->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final This compound Purify->Final

Solid-Phase Synthesis Workflow for this compound.
Signaling Pathway: Glutamine Metabolism and the PI3K/AKT/mTOR Pathway in Cancer

This compound derivatives, by potentially acting as glutamine antagonists, could interfere with cancer cell metabolism. A key signaling pathway that regulates cellular metabolism, including glutamine utilization, is the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.[11][12] Glutamine metabolism provides cancer cells with essential intermediates for the TCA cycle and building blocks for biosynthesis, processes that are often driven by signals from the PI3K/AKT/mTOR pathway. Therefore, inhibiting glutamine uptake or metabolism could potentially disrupt the downstream effects of this oncogenic pathway.

The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in regulating cellular processes and its link to glutamine metabolism, a potential target for this compound derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Glutaminase Glutaminase mTORC1->Glutaminase Upregulates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth Glut_Transporter Glutamine Transporter Glutamine_in Glutamine Glut_Transporter->Glutamine_in Glutamine_in->Glutaminase Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamine_in->Biosynthesis Glutamate Glutamate Glutaminase->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle TCA_Cycle->Cell_Growth Biosynthesis->Cell_Growth H_Met_Glu_OH This compound Derivative (Potential Antagonist) H_Met_Glu_OH->Glut_Transporter H_Met_Glu_OH->Glutaminase

PI3K/AKT/mTOR pathway and its link to glutamine metabolism.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the development of novel research tools and potential therapeutic agents targeting cancer metabolism. The provided solid-phase synthesis protocol offers a robust and adaptable method for producing these dipeptides. The inherent challenges of working with methionine-containing peptides, such as oxidation, can be effectively managed through the use of appropriate cleavage cocktails. Understanding the interplay between oncogenic signaling pathways like PI3K/AKT/mTOR and cellular metabolism is crucial for the rational design of new anticancer strategies. By acting as potential antagonists of glutamine metabolism, this compound derivatives may offer a targeted approach to disrupt the metabolic machinery that fuels cancer cell growth and proliferation. Further research, including the systematic evaluation of the biological activity of a library of these derivatives, is warranted to fully explore their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving H-Met-Glu-OH Peptide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the dipeptide H-Met-Glu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving synthesis yield and purity. Here you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and data summaries to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a realistic crude and final yield to expect for this compound synthesis?

A1: For a dipeptide like this compound synthesized via standard solid-phase peptide synthesis (SPPS), a crude yield of 60-80% can be considered good. However, the final purified yield after preparative HPLC is typically lower, often in the range of 20-40%, as the purification process is where significant losses can occur.[1] Yield is highly dependent on the efficiency of each coupling and deprotection step, as well as the final cleavage and purification.

Q2: What are the most critical challenges specific to synthesizing a peptide containing Methionine and Glutamic Acid?

A2: The primary challenges are the oxidation and alkylation of the Methionine side chain and ensuring complete and correct protection of the Glutamic acid side chain.[2][3] The thioether in Methionine's side chain is highly susceptible to oxidation to methionine sulfoxide (B87167), especially during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[4][5] Additionally, the Glutamic acid's side-chain carboxyl group must be adequately protected (e.g., with a tert-butyl group) to prevent side reactions.[6]

Q3: Which protecting group strategy is recommended for the synthesis of this compound?

A3: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is highly recommended for the synthesis of this compound.[4][7] In this approach, the N-terminus is temporarily protected by the base-labile Fmoc group, while the side chain of Glutamic acid is protected by the acid-labile tert-butyl (OtBu) ester.[6][8] The Methionine side chain is typically left unprotected, as it is generally stable during the Fmoc deprotection steps.[5]

Q4: Can I use liquid-phase peptide synthesis (LPPS) for this compound, and what are the advantages?

A4: Yes, liquid-phase peptide synthesis is a viable alternative to SPPS. An advantage is that all reactions occur in solution, which can sometimes lead to more efficient couplings.[3] Intermediates can be purified at each step, potentially leading to a purer final product. However, this can also make the process more time-consuming compared to the streamlined wash steps of SPPS.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Mass spectrometry of my crude product shows a peak at +16 Da of the expected mass.

  • Question: My analysis shows a significant amount of a +16 Da impurity. What is this, and how can I prevent it?

  • Answer: This peak corresponds to the oxidation of the Methionine residue to Methionine sulfoxide (Met(O)).[5] The thioether side chain of Methionine is easily oxidized, particularly during the final cleavage from the resin with strong acids like TFA.[4][10]

  • Solutions:

    • Optimize the Cleavage Cocktail: During the final cleavage step, use a cocktail containing scavengers that prevent oxidation. Adding dithiothreitol (B142953) (DTT) or using a reagent mixture such as TFA/anisole (B1667542)/dimethylsulfide (Me2S)/trimethylsilyl chloride (TMSCl) with a small amount of triphenyl phosphine (B1218219) (PPh3) can effectively suppress or eradicate oxidation.[2][10]

    • Use Additives During Synthesis: Adding tetrahydrothiophene (B86538) (THT) to the synthesis solvent can help reduce the extent of Met oxidation during the SPPS cycles.[1]

    • Post-Purification Reduction: If oxidation has already occurred, the purified peptide containing Met(O) can be reduced back to Met. A common method is to treat the peptide with reagents like ammonium (B1175870) iodide (NH4I) and dimethylsulfide (Me2S).[2][5]

Problem 2: My mass spectrometry results show a peak at +56 Da of the expected mass.

  • Question: I am observing a +56 Da adduct on my peptide. What is the cause of this side product?

  • Answer: This peak is likely due to S-alkylation (specifically, S-tert-butylation) of the Methionine side chain.[2][4] This side reaction occurs during the final TFA cleavage when tert-butyl cations, generated from the cleavage of the Glu(OtBu) protecting group, are captured by the nucleophilic thioether of Methionine.[3]

  • Solutions:

    • Use Efficient Scavengers: Incorporate effective cation scavengers into your cleavage cocktail. Triisopropylsilane (TIS) and anisole are commonly used for this purpose.[10] A recommended cocktail is TFA/Anisole/TIS/TMSCl/Me2S.[4]

    • Reversal of Alkylation: The S-alkylation can be reversed. Heating the peptide in a dilute acetic acid solution (e.g., 5% acetic acid) at 40°C for 24 hours can help convert the sulfonium (B1226848) salt back to the free Met-containing peptide.[2]

Problem 3: The overall yield of my synthesis is very low, even before purification.

  • Question: My peptide yield is poor after cleavage and precipitation. What could be the cause?

  • Answer: Low yield before purification often points to incomplete coupling or deprotection at one or more steps during the synthesis. The coupling efficiency of amino acids can vary, and steric hindrance or peptide aggregation on the resin can lead to failed couplings.[11]

  • Solutions:

    • Monitor Coupling Reactions: Use a qualitative test like the Kaiser test to monitor the completion of each coupling step. If the test is positive (indicating free amines), a second coupling (double coupling) should be performed before proceeding to the next deprotection step.

    • Optimize Coupling Reagents: Use highly efficient coupling reagents such as HATU or HBTU in combination with a base like DIPEA.[6] Ensure the molar ratios of the amino acid, coupling reagent, and base are optimized (typically a 3-4 fold excess over the resin loading capacity).

    • Extend Reaction Times: For potentially difficult couplings, extending the reaction time can help drive the reaction to completion.

Problem 4: During purification by RP-HPLC, I am losing a significant amount of my product.

  • Question: My crude product looks promising, but the final yield after HPLC purification is extremely low. How can I improve recovery?

  • Answer: Significant product loss during RP-HPLC purification is a common issue.[1] This can be due to poor solubility of the peptide in the mobile phase, irreversible adsorption to the column, or suboptimal fractionation.

  • Solutions:

    • Optimize HPLC Conditions: Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water) and ion-pairing agents (e.g., TFA vs. formic acid) to improve peak shape and recovery.

    • Solubility Test: Before injecting onto the preparative column, test the solubility of your crude peptide in the initial mobile phase conditions. If it is not fully dissolved, it may precipitate on the column.

    • Column Loading: Avoid overloading the column, as this can lead to broad peaks and poor separation, resulting in the loss of product during fractionation.

Quantitative Data Summary

The following tables summarize typical yields and a comparison of common protecting groups for Glutamic acid.

Table 1: Typical Yields in this compound Synthesis via SPPS

ParameterExpected ValueNotes
Resin Substitution0.5 - 1.0 mmol/gThe initial loading of the first amino acid onto the resin.
Coupling Efficiency (per step)>99%Should be monitored with a qualitative test (e.g., Kaiser test).
Overall Crude Peptide Yield60 - 80%Dependent on the success of each synthesis cycle.
Final Purified Peptide Yield20 - 40%Post-purification yield after RP-HPLC.

Table 2: Comparison of Side-Chain Protecting Groups for Glutamic Acid in Fmoc-SPPS

Protecting GroupKey AdvantagesKey DisadvantagesCommon Side Reactions
tert-Butyl (OtBu) High stability to Fmoc deprotection conditions. Cleaved simultaneously with resin cleavage by TFA. Considered the safest choice for standard SPPS.[6]Not suitable for synthesizing protected peptide fragments.Minimal.
Benzyl (Bzl) Orthogonal to the Fmoc group. Can be removed by catalytic hydrogenation, allowing for synthesis of protected fragments.[6]Requires an additional deprotection step. Potential for incomplete removal.Minimal under standard conditions.
Allyl (OAll) Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) groups. Allows for selective on-resin side-chain modifications.[6]Requires a specific palladium(0)-catalyzed deprotection step which can be complex and requires careful catalyst removal.Potential for incomplete deprotection if the catalyst is poisoned.

Detailed Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

Materials:

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Met-OH

  • Wang Resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 94% TFA, 2.5% Water, 2.5% Dimethylsulfide (DMS), 1% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell Wang resin (1 eq, e.g., 0.5 mmol) in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 eq) in DCM/DMF. Add DIC (2 eq) and a catalytic amount of DIPEA.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (for Glu):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Met):

    • In a separate vial, dissolve Fmoc-Met-OH (3 eq) and HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to check for completion. If positive, repeat the coupling step.

    • Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (for Met):

    • Repeat step 2 to remove the Fmoc group from the N-terminal Methionine.

    • After the final wash, dry the peptide-resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours. The DMS and TIS in the cocktail help to scavenge cations and reduce Met oxidation.[2][4]

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final this compound product.

Mandatory Visualization

The following diagrams visualize the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle resin 1. Swell Resin & Load Fmoc-Glu(OtBu)-OH deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 couple 3. Couple Fmoc-Met-OH (DIC/HOBt) deprotect1->couple deprotect2 4. Final Fmoc Deprotection couple->deprotect2 cleavage 5. Cleavage & Deprotection (TFA/Scavengers) deprotect2->cleavage precipitate 6. Precipitation (Cold Diethyl Ether) cleavage->precipitate purify 7. Purification (RP-HPLC) precipitate->purify lyophilize 8. Lyophilization purify->lyophilize

Caption: SPPS workflow for this compound synthesis.

troubleshooting_guide start Analyze Crude Product (LC-MS) check_mass Is Main Peak Expected Mass? start->check_mass mass_ok High Purity & Yield? check_mass->mass_ok Yes mass_plus_16 Impurity at +16 Da? (Met Oxidation) check_mass->mass_plus_16 No success Proceed to Purification mass_ok->success Yes low_yield Low Crude Yield? mass_ok->low_yield No fix_ox Solution: - Optimize Cleavage Cocktail  (add DMS, PPh3) - Reduce post-purification mass_plus_16->fix_ox Yes mass_plus_56 Impurity at +56 Da? (Met Alkylation) mass_plus_16->mass_plus_56 No fix_alk Solution: - Add Scavengers to Cleavage  (TIS, Anisole) - Reverse with dilute Acetic Acid mass_plus_56->fix_alk Yes mass_plus_56->low_yield No fix_yield Solution: - Monitor coupling (Kaiser Test) - Use Double Coupling - Use HATU/HBTU reagents low_yield->fix_yield

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purifying Methionyl-glutamic Acid (Met-Glu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methionyl-glutamic acid (Met-Glu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this dipeptide.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of Met-Glu.

Problem 1: Presence of an impurity with a +16 Da mass shift in the final product.

Q: My mass spectrometry analysis shows a significant peak at the expected mass of Met-Glu and another prominent peak at M+16 Da. What is this impurity and how can I remove it?

A: A mass increase of 16 Da strongly indicates the oxidation of the methionine residue to methionine sulfoxide (B87167). The thioether side chain of methionine is highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species, which can occur during synthesis, cleavage, purification, and storage.[1][2]

Troubleshooting Steps:

  • Optimize Cleavage Conditions: If synthesizing the peptide, use a cleavage cocktail containing scavengers that minimize oxidation. The addition of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) to the trifluoroacetic acid (TFA) cleavage solution can significantly reduce or eliminate the formation of methionine sulfoxide.[1][3]

  • Degas Solvents: Ensure all solvents used for purification, especially the mobile phases for HPLC, are thoroughly degassed to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: When possible, handle the peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]

  • Chromatographic Separation:

    • Optimize RP-HPLC Gradient: The oxidized Met-Glu (Met(O)-Glu) is more polar than the native dipeptide and will typically elute earlier in a reversed-phase high-performance liquid chromatography (RP-HPLC) separation.[2][3] A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the resolution between the native and oxidized forms.[5]

    • Consider Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective in separating peptides with modifications like oxidation from their native counterparts.[6]

  • Post-purification Reduction: In some cases, it may be possible to reduce the methionine sulfoxide back to methionine, although this is not always straightforward without specific enzymes or strong reducing agents not typically used in routine purification.[7]

Problem 2: Detection of an impurity with a -17 Da or -18 Da mass shift.

Q: I am observing a peak with a mass that is 17 or 18 Da lower than the expected mass of Met-Glu. What could be the cause?

A: This mass difference is characteristic of the formation of pyroglutamic acid (pGlu) from the N-terminal glutamic acid residue. This is a common modification where the N-terminal glutamic acid undergoes intramolecular cyclization to form a five-membered ring, with the loss of a water molecule (18 Da). The resulting pGlu-Met dipeptide will have a mass difference of -18 Da. Mass spectrometry may show this as a -17 Da difference from the protonated molecule due to the loss of NH3 from the N-terminus.[8][9][10]

Troubleshooting Steps:

  • Control pH During Purification and Storage: The rate of pyroglutamate (B8496135) formation is highly pH-dependent. The reaction is minimized at a pH of approximately 6.2. Both acidic (pH 4) and basic (pH 8) conditions can accelerate the cyclization.[9][11][12] Therefore, maintaining the pH of your mobile phases and storage solutions close to 6.2 can significantly reduce the formation of this impurity.

  • Temperature Control: The formation of pyroglutamic acid is also temperature-dependent, with higher temperatures accelerating the reaction.[8] Whenever possible, perform purification steps at reduced temperatures and store the purified peptide at -20°C or below.

  • Chromatographic Separation:

    • RP-HPLC: The pyroglutamate form is generally less polar than the native peptide and will have a different retention time on an RP-HPLC column. Optimization of the gradient and mobile phase composition can help in separating the two species.

    • Ion-Exchange Chromatography (IEC): Since the formation of pyroglutamate results in the loss of the primary amine at the N-terminus, it alters the overall charge of the dipeptide. Cation-exchange chromatography can be a powerful tool to separate the native Met-Glu (which has a positive charge at low pH) from the pGlu-Met variant (which has a reduced positive charge).[4][10]

Problem 3: Poor peak shape and/or low recovery during RP-HPLC.

Q: My Met-Glu peak is broad, tailing, or I am experiencing low recovery after purification. What are the possible causes and solutions?

A: Poor peak shape and low recovery in RP-HPLC of peptides can stem from several factors, including issues with solubility, secondary interactions with the stationary phase, and improper mobile phase composition.

Troubleshooting Steps:

  • Improve Solubility: Met-Glu has moderate water solubility.[13] If the peptide is not fully dissolved in the injection solvent, it can lead to peak broadening and tailing.

    • Ensure the peptide is completely dissolved before injection. You may need to use a small amount of organic solvent like acetonitrile (B52724) or an aqueous solution with an acid modifier like TFA in your sample diluent.

    • Avoid injecting a sample in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase conditions, as this can cause peak distortion.[14]

  • Optimize Mobile Phase Additives:

    • Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent to improve peak shape and resolution. A concentration of 0.1% is typical.[15][16]

    • Metal Chelators: Peptides containing acidic residues like glutamic acid can interact with residual metal ions in the HPLC system or on the column, leading to peak tailing.[17] Adding a small amount of a metal chelator, such as citric acid (at ppm levels), to the mobile phase can significantly improve peak shape and recovery.[17][18]

  • Adjust Temperature: Increasing the column temperature can improve the solubility of the peptide and reduce mobile phase viscosity, which can lead to sharper peaks and better resolution.[19]

  • Check for Column Contamination: Buildup of contaminants on the column can lead to poor peak shape and high backpressure.[16] Regularly flush the column with a strong solvent wash. If the problem persists, consider using a guard column or replacing the analytical column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying crude Met-Glu?

A1: A two-step purification strategy is often most effective. Start with ion-exchange chromatography (IEC) as a preliminary clean-up and separation step, followed by reversed-phase HPLC (RP-HPLC) for final polishing. IEC is excellent for separating peptides based on charge, which can effectively remove impurities like the pyroglutamate variant.[4][5][10] RP-HPLC then separates the remaining components based on hydrophobicity, which is effective for separating the oxidized form of Met-Glu.[2][15]

Q2: How can I quantify the purity of my final Met-Glu product?

A2: The purity of your Met-Glu sample should be assessed using analytical RP-HPLC with UV detection, typically at a wavelength of 210-220 nm.[15] The percentage purity is generally calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[5] For confirmation of the identity of the main peak and any impurities, liquid chromatography-mass spectrometry (LC-MS) is essential.[20]

Q3: What are some common adducts I might see in the mass spectrum of Met-Glu?

A3: In electrospray ionization mass spectrometry (ESI-MS), you will typically see the protonated molecule [M+H]⁺. Common adducts in positive ion mode include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. You may also observe dimers such as [2M+H]⁺.[6][15][21]

Q4: What is a stability-indicating HPLC method and why is it important for Met-Glu?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the target compound in the presence of its degradation products.[13][22][23] For Met-Glu, this is crucial because of the potential for methionine oxidation and pyroglutamate formation. A well-developed stability-indicating HPLC method will be able to resolve the peaks for native Met-Glu, Met(O)-Glu, and pGlu-Met, allowing you to monitor the stability of your product over time and under different storage conditions.[20][21][23]

Quantitative Data Summary

The following tables summarize key quantitative data related to the challenges in purifying Met-Glu.

Table 1: pH Dependence of Pyroglutamate Formation from N-terminal Glutamic Acid

pHRelative Rate of Pyroglutamate FormationHalf-life of N-terminal Glutamic Acid (at 45°C)
4.0Increased~9 months in a pH 4.1 buffer[12]
6.2Minimal-
8.0Increased-

Data compiled from studies on monoclonal antibodies with N-terminal glutamic acid.[8][9][11][12]

Table 2: Common Mass Shifts for Met-Glu Impurities in Mass Spectrometry

Impurity/ModificationMass Shift (Da)Reason
Methionine Sulfoxide+16Addition of one oxygen atom to the sulfur of methionine.[1]
Pyroglutamic Acid-18Intramolecular cyclization of N-terminal glutamic acid with the loss of a water molecule.[8]
Sodium Adduct+22 (relative to M+H⁺)Formation of [M+Na]⁺.[6]
Potassium Adduct+38 (relative to M+H⁺)Formation of [M+K]⁺.[6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of Met-Glu

This protocol provides a general method for the analytical and preparative purification of Met-Glu.

  • Sample Preparation:

    • Dissolve the crude Met-Glu in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). The concentration will depend on the scale of purification (analytical vs. preparative). For preparative runs, aim for a concentration that ensures complete solubility.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[24]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For analytical scale, a 4.6 mm ID column is common. For preparative scale, a larger ID column (e.g., 21.2 mm) should be used.[2]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A shallow gradient is recommended to resolve closely eluting impurities. A starting point could be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 25% B

      • 35-40 min: 25% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

    • Flow Rate: Adjust based on the column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Detection: UV absorbance at 214 nm.

    • Column Temperature: 30-40°C to improve peak shape.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Two-Step Purification using Ion-Exchange and RP-HPLC

This protocol is recommended for crude samples with significant charge-variant impurities (e.g., pyroglutamate form).

  • Step 1: Cation-Exchange Chromatography (CEX)

    • Column: A strong cation-exchange column.

    • Equilibration/Mobile Phase A: A low ionic strength buffer at a pH where Met-Glu is positively charged (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).

    • Elution/Mobile Phase B: Mobile Phase A with a high concentration of salt (e.g., 1 M NaCl).

    • Sample Preparation: Dissolve the crude peptide in Mobile Phase A and filter.

    • Procedure:

      • Equilibrate the column with Mobile Phase A.

      • Load the sample onto the column.

      • Wash the column with Mobile Phase A to remove unbound impurities.

      • Elute the bound peptides with a linear gradient of 0-100% Mobile Phase B.

      • Collect fractions and analyze by RP-HPLC and MS to identify the fractions containing the target Met-Glu.

  • Step 2: RP-HPLC Purification

    • Pool the Met-Glu containing fractions from the CEX step.

    • If necessary, desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge to remove the high salt concentration from the IEC elution buffer.

    • Lyophilize the desalted peptide.

    • Proceed with the RP-HPLC purification as described in Protocol 1 .

Visualizations

Experimental_Workflow_Purification cluster_prep Sample Preparation cluster_purification Purification Strategy cluster_analysis Analysis and Final Product Crude_MetGlu Crude Met-Glu Dissolution Dissolve in Initial Mobile Phase Crude_MetGlu->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration IEC Ion-Exchange Chromatography (Optional First Step) Filtration->IEC If charge variants are present RPHPLC Reversed-Phase HPLC Filtration->RPHPLC Direct Purification IEC->RPHPLC Pooled Fractions Fraction_Collection Fraction Collection RPHPLC->Fraction_Collection Purity_Check Analytical HPLC Fraction_Collection->Purity_Check Identity_Confirmation Mass Spectrometry Fraction_Collection->Identity_Confirmation Pooling Pool Pure Fractions Purity_Check->Pooling If pure Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Met-Glu Lyophilization->Final_Product

Caption: Workflow for the purification of Methionyl-glutamic acid.

Troubleshooting_Logic cluster_problem Problem Identification (LC-MS) cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Impurity_Detected Impurity Detected Mass_Shift Mass Shift? Impurity_Detected->Mass_Shift Peak_Shape Poor Peak Shape? Impurity_Detected->Peak_Shape Plus_16Da Methionine Oxidation Mass_Shift->Plus_16Da +16 Da Minus_17Da Pyroglutamate Formation Mass_Shift->Minus_17Da -17/-18 Da Solubility_Issues Solubility/Secondary Interactions Peak_Shape->Solubility_Issues Yes Optimize_Gradient Optimize HPLC Gradient Plus_16Da->Optimize_Gradient Minus_17Da->Optimize_Gradient Control_pH Control pH (~6.2) Minus_17Da->Control_pH Optimize_Solvent Optimize Sample Solvent Solubility_Issues->Optimize_Solvent Use_Additives Use Mobile Phase Additives (e.g., Chelators) Solubility_Issues->Use_Additives

Caption: Troubleshooting logic for Met-Glu purification challenges.

References

Technical Support Center: Preventing Oxidation of Methionine in Glu-Met

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of methionine in the dipeptide Glutamyl-Methionine (Glu-Met).

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for my Glu-Met dipeptide?

A1: Methionine oxidation is a chemical modification where the sulfur atom in the methionine side chain is oxidized, most commonly to methionine sulfoxide. This modification can alter the peptide's structure, and function, potentially impacting experimental outcomes. For drug development professionals, such modifications can affect the efficacy and stability of peptide-based therapeutics.

Q2: What are the primary causes of methionine oxidation in Glu-Met during my experiments?

A2: Methionine oxidation can be initiated by several factors, including:

  • Exposure to atmospheric oxygen: This is a primary driver of oxidation.

  • Reactive Oxygen Species (ROS): Peroxides, hydroxyl radicals, and superoxides, which can be present as contaminants or generated during experimental procedures, readily oxidize methionine.[1][2][3]

  • Light Exposure: Particularly UV light, can accelerate oxidation.[4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Transition metals can catalyze oxidation reactions.

  • pH: While the oxidation of methionine is less pH-dependent than that of cysteine, extreme pH values can influence the stability of the peptide and the presence of oxidizing species.[5][6]

Q3: How can I visually identify if my Glu-Met sample has oxidized?

A3: While subtle oxidation may not be visible, significant oxidation of peptides can sometimes lead to a yellowish or brownish discoloration of the lyophilized powder.[7] However, the most reliable way to detect and quantify methionine oxidation is through analytical techniques like mass spectrometry.

Q4: What are the recommended storage conditions to prevent the oxidation of lyophilized Glu-Met?

A4: To ensure the long-term stability of lyophilized Glu-Met, it is crucial to store it under optimal conditions. Storing the peptide at low temperatures, in a dark, and dry environment is key to minimizing degradation.

Q5: What precautions should I take when preparing solutions of Glu-Met to minimize oxidation?

A5: When preparing solutions, it is important to use deoxygenated solvents and buffers.[8] This can be achieved by sparging the liquid with an inert gas like argon or nitrogen. It is also advisable to prepare solutions fresh for each experiment and to store any stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.[9][10][11]

Troubleshooting Guides

Issue: My analytical results (e.g., LC-MS) show a significant peak corresponding to oxidized Glu-Met.

Potential Cause Troubleshooting Steps
Improper Storage of Lyophilized Peptide Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed, dark container, preferably under an inert atmosphere (argon or nitrogen).[9][12] Before use, allow the container to warm to room temperature before opening to prevent condensation.[8]
Oxygen in Solvents and Buffers Use freshly deoxygenated solvents and buffers for reconstitution. Sparge all liquids with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes before use.
Contamination with Oxidizing Agents Use high-purity water and reagents to prepare all solutions. Be aware of potential sources of reactive oxygen species in your experimental setup.
Exposure to Light Protect the peptide, both in solid form and in solution, from direct light by using amber vials or by wrapping containers in aluminum foil.[5]
Prolonged Incubation at Room Temperature Minimize the time the Glu-Met solution is kept at room temperature. If long incubation times are necessary, consider performing the experiment at a lower temperature if feasible.
Presence of Metal Ions If metal ion contamination is suspected, consider using a chelating agent like EDTA in your buffers, provided it does not interfere with your experiment.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can introduce air and accelerate degradation.[9][11]

Data Presentation

Table 1: Recommended Storage Conditions for Glu-Met

Form Temperature Atmosphere Light Condition Duration
Lyophilized Powder-20°C to -80°CInert Gas (Argon/Nitrogen)DarkMonths to Years[9][12]
In Solution-20°C to -80°C (aliquots)Inert Gas HeadspaceDarkDays to Weeks[9][11]
In Solution (Short-term)2-8°CInert Gas HeadspaceDarkUp to a few days[6][11]

Table 2: General Recommendations for Antioxidant Use with Methionine-Containing Peptides

Antioxidant Typical Concentration Range Notes
L-Methionine20-50 mM[13][14]Can be added to the formulation to act as a scavenger for oxidizing agents.
Sodium ThiosulfateVaries (often in the mM range)An effective oxygen scavenger.[15]
N-acetylcysteine (NAC)Varies (mM range)A thiol-containing antioxidant.[15]
CatalaseEnzyme (activity units)Specifically degrades hydrogen peroxide.

Note: The optimal concentration of an antioxidant is formulation and application-dependent. It is recommended to perform stability studies to determine the most effective concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Reconstitution of Glu-Met to Minimize Oxidation

  • Deoxygenate Solvent: Take a sufficient volume of high-purity water or your desired buffer in a clean, sealed container. Sparge the solvent with high-purity argon or nitrogen gas for at least 15-20 minutes.

  • Equilibrate Peptide: Remove the vial of lyophilized Glu-Met from the freezer and allow it to equilibrate to room temperature in a desiccator before opening. This prevents moisture condensation inside the vial.[8]

  • Reconstitution: Under a gentle stream of inert gas, open the peptide vial. Add the appropriate volume of the deoxygenated solvent to achieve the desired concentration.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can introduce air.

  • Aliquoting: Immediately aliquot the solution into small, single-use volumes in clean, tightly sealed vials.

  • Storage: Purge the headspace of each aliquot vial with inert gas before sealing. Store the aliquots at -20°C or -80°C until use.[11]

Protocol 2: Detection and Quantification of Methionine Oxidation in Glu-Met by LC-MS

This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and column.

  • Sample Preparation:

    • Reconstitute the Glu-Met sample in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration.

    • Prepare a control sample of freshly dissolved, unoxidized Glu-Met.

    • Optionally, prepare a fully oxidized control by treating a fresh Glu-Met solution with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).[16]

  • LC-MS Analysis:

    • Column: Use a C18 reversed-phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate Glu-Met from its oxidized form (Glu-Met(O)). The oxidized form is more polar and will typically elute earlier.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the expected m/z values of both the native Glu-Met and the oxidized form (which will have an increase of 16 Da).

    • Data Analysis: Integrate the peak areas for both the native and oxidized forms of the peptide in the extracted ion chromatograms. The percentage of oxidation can be calculated as: % Oxidation = (Area of Oxidized Peptide / (Area of Native Peptide + Area of Oxidized Peptide)) * 100

Visualizations

Methionine_Oxidation_Pathway Met Methionine (in Glu-Met) Met_O Methionine Sulfoxide (Glu-Met(O)) Met->Met_O Oxidation ROS Reactive Oxygen Species (e.g., H2O2, •OH) ROS->Met_O Met_O2 Methionine Sulfone (irreversible) Met_O->Met_O2 Further Oxidation

Figure 1. Chemical pathway of methionine oxidation.

Troubleshooting_Workflow decision decision start Start: Oxidation Detected q1 Lyophilized peptide stored at -20°C or below in the dark? start->q1 Check Storage end_ok Problem Resolved end_consult Consult Specialist q2 Solution prepared with deoxygenated buffer? q1->q2 Yes a1 Implement proper storage conditions q1->a1 No q3 Single-use aliquots used? q2->q3 Yes a2 Use deoxygenated buffers and inert gas q2->a2 No a1->end_ok q4 Antioxidant included? q3->q4 Yes a3 Prepare and use single-use aliquots q3->a3 No a2->end_ok q4->end_ok Yes a4 Consider adding a compatible antioxidant to the formulation q4->a4 No a3->end_ok a4->end_consult

Figure 2. Troubleshooting workflow for methionine oxidation.

Antioxidant_Mechanism cluster_0 Without Antioxidant cluster_1 With Antioxidant Met_unprotected Methionine (in Glu-Met) Met_O1 Oxidized Methionine Met_unprotected->Met_O1 becomes ROS1 Reactive Oxygen Species ROS1->Met_unprotected attacks Met_protected Methionine (in Glu-Met) (Remains Unoxidized) Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant is oxidized ROS2 Reactive Oxygen Species ROS2->Antioxidant preferentially attacks

Figure 3. Mechanism of antioxidant protection.

References

Technical Support Center: Synthetic Methionyl-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in synthetic Methionyl-glutamic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of Methionyl-glutamic acid, with a focus on impurity-related problems.

Issue 1: Unexpected peaks observed during RP-HPLC analysis.

  • Question: I am seeing unexpected peaks in my RP-HPLC chromatogram for a sample of synthetic Methionyl-glutamic acid. How can I identify the source of these impurities?

  • Answer: Unexpected peaks in an RP-HPLC chromatogram of synthetic Methionyl-glutamic acid can originate from several sources. The most common impurities for this dipeptide are the result of side reactions involving the constituent amino acids and process-related impurities from the synthesis itself.

    Two highly probable impurities are:

    • Methionine Sulfoxide (B87167): The methionine residue is susceptible to oxidation, which can occur during synthesis, purification, or storage. This oxidation adds an oxygen atom to the sulfur of the methionine side chain, resulting in a more polar compound that typically elutes earlier than the parent peptide on a reverse-phase column.

    • Pyroglutamic Acid: The N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid, especially under acidic conditions or at elevated temperatures. This modification results in the loss of a water molecule and a change in the charge and polarity of the dipeptide.

    Other potential impurities include:

    • Truncated or Deletion Sequences: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) can lead to the absence of one of the amino acids.

    • Incompletely Deprotected Sequences: Residual protecting groups from the synthesis that were not fully cleaved can result in modified dipeptides with different chromatographic properties.

    • Diastereomers: Racemization of the amino acids can occur during the synthesis process, leading to the formation of diastereomeric impurities that may be difficult to resolve from the desired product.

    To identify these impurities, it is recommended to use mass spectrometry (MS) coupled with HPLC (LC-MS). The mass difference between the main peak and the impurity peaks can help to pinpoint the nature of the modification. For example, an increase of 16 Da would suggest oxidation of methionine, while a decrease of 18 Da could indicate the formation of pyroglutamic acid.

Issue 2: Low yield of the desired Methionyl-glutamic acid after synthesis and purification.

  • Question: My synthesis of Methionyl-glutamic acid has resulted in a low yield of the final purified product. What are the potential causes related to side reactions?

  • Answer: Low yields can be attributed to a variety of factors during the synthesis and purification process. Side reactions that lead to the formation of impurities are a primary cause. Key side reactions to consider for Methionyl-glutamic acid include:

    • Oxidation of Methionine: If a significant portion of the methionine starting material or the synthesized dipeptide is oxidized, it will be separated from the desired product during purification, thus lowering the yield of the target molecule.

    • Pyroglutamate (B8496135) Formation: The cyclization of glutamic acid to pyroglutamic acid is another pathway that consumes the desired product and contributes to a lower overall yield.

    • Incomplete Coupling and Deprotection: Inefficient coupling of the second amino acid or incomplete removal of protecting groups will result in a mixture of products, reducing the amount of the correct dipeptide.

    To mitigate these issues, consider the following preventative measures:

    • Use of Antioxidants: Adding scavengers or antioxidants during cleavage and purification can help to minimize the oxidation of methionine.

    • Control of pH and Temperature: Carefully controlling the pH and temperature during synthesis and purification can reduce the rate of pyroglutamate formation.

    • Optimization of Synthesis Protocol: Ensuring complete coupling and deprotection steps through optimized reaction times, reagents, and monitoring can significantly improve the yield of the desired product.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in synthetic Methionyl-glutamic acid?

The most common impurities are typically related to the inherent reactivity of the amino acid side chains and the synthesis method employed. For Methionyl-glutamic acid, these include:

  • Methionine sulfoxide: Formed by the oxidation of the methionine residue.

  • Pyroglutamyl-methionine: Formed by the cyclization of the N-terminal glutamic acid.

  • Process-related impurities: Such as truncated sequences (e.g., single amino acids), incompletely deprotected dipeptides, and diastereomers.[1][2]

2. How can I detect and quantify these impurities?

The most common and effective analytical methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is excellent for separating the desired dipeptide from most impurities based on differences in their polarity. Purity is often assessed by the relative peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio, providing definitive evidence for modifications like oxidation or cyclization.[3]

3. What are the acceptable limits for these impurities in a research or pharmaceutical setting?

Acceptance criteria for impurities depend on the intended use of the peptide. For early-stage research, a purity of >95% is often acceptable.[1] For therapeutic applications, regulatory agencies like the FDA and EMA have stringent guidelines, and the limits for specific impurities are typically much lower and need to be justified based on safety data.[4][5][6][7] It is recommended to consult the relevant ICH guidelines for detailed information.

4. How can I minimize the formation of methionine sulfoxide during synthesis and storage?

To minimize oxidation of methionine:

  • During synthesis and cleavage from the resin, use scavenger cocktails that contain reducing agents.

  • Work with degassed solvents to reduce exposure to oxygen.

  • Store the final product under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.

  • Avoid exposure to light and sources of free radicals.

5. What conditions favor the formation of pyroglutamic acid from glutamic acid?

The formation of pyroglutamic acid from N-terminal glutamic acid is favored by:

  • Acidic conditions, particularly during the cleavage step of solid-phase peptide synthesis.

  • Elevated temperatures during synthesis, purification, or storage.

  • Prolonged storage in solution, especially at non-neutral pH.

Quantitative Data Summary

The following table summarizes the common impurities in synthetic Methionyl-glutamic acid and typical analytical observations. Please note that the exact levels of impurities can vary significantly depending on the synthesis and purification methods used.

ImpurityCommon CauseTypical Analytical Observation (RP-HPLC-MS)Typical Acceptance Criteria (Research Grade)
Methionine SulfoxideOxidation of methionine side chainPeak eluting earlier than the main product with a mass increase of +16 Da.< 2%
Pyroglutamyl-methionineCyclization of N-terminal glutamic acidPeak with a different retention time and a mass decrease of -18 Da.< 1%
Truncated Sequences (e.g., single amino acids)Incomplete coupling during synthesisPeaks corresponding to the mass of individual amino acids.< 0.5%
Incompletely Deprotected DipeptideInefficient removal of protecting groupsPeaks with mass corresponding to the dipeptide plus the mass of the residual protecting group.< 0.5%
DiastereomersRacemization of amino acids during synthesisMay co-elute or appear as a shoulder on the main peak. Requires chiral chromatography for resolution.< 1%

Experimental Protocols

Protocol: Purity Analysis of Methionyl-Glutamic Acid by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the purity analysis of synthetic Methionyl-glutamic acid.

1. Materials and Reagents:

  • Synthetic Methionyl-glutamic acid sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of the Methionyl-glutamic acid sample at a concentration of 1 mg/mL in water or a suitable buffer.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210-220 nm (for peptide bond absorbance)

  • Injection Volume: 10-20 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B (linear gradient)

    • 30-35 min: 95% B (column wash)

    • 35-40 min: 5% B (re-equilibration)

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • If using LC-MS, analyze the mass spectrum of each peak to identify the impurities.

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Peptide Synthesis cluster_impurities Impurity Formation cluster_products Final Products Met Protected Methionine Coupling Coupling Reaction Met->Coupling Glu Protected Glutamic Acid Glu->Coupling Deprotection Deprotection Coupling->Deprotection IncompleteCoupling Incomplete Coupling Coupling->IncompleteCoupling Crude Crude Methionyl-Glutamic Acid Deprotection->Crude IncompleteDeprotection Incomplete Deprotection Deprotection->IncompleteDeprotection Oxidation Oxidation Crude->Oxidation Cyclization Cyclization Crude->Cyclization PureProduct Pure Methionyl-Glutamic Acid Crude->PureProduct Purification MetO Methionine Sulfoxide Impurity Oxidation->MetO pGlu Pyroglutamic Acid Impurity Cyclization->pGlu Truncated Truncated Impurities IncompleteCoupling->Truncated ProtectedImpurity Protected Impurities IncompleteDeprotection->ProtectedImpurity

Caption: Synthetic pathway and common impurity formation for Methionyl-glutamic acid.

Troubleshooting_Workflow Start Start: Unexpected HPLC Peaks CheckMass Perform LC-MS Analysis Start->CheckMass MassShift Analyze Mass Shifts CheckMass->MassShift Plus16 Mass +16 Da? MassShift->Plus16 Yes Minus18 Mass -18 Da? MassShift->Minus18 No Plus16->Minus18 No MetO Identify as Methionine Sulfoxide Plus16->MetO Yes OtherShift Other Mass Shifts? Minus18->OtherShift No pGlu Identify as Pyroglutamic Acid Minus18->pGlu Yes ProcessImpurity Investigate Process-Related Impurities (Truncation, Incomplete Deprotection) OtherShift->ProcessImpurity Yes End End: Impurity Identified OtherShift->End No MetO->End pGlu->End ProcessImpurity->End

Caption: Troubleshooting workflow for identifying unknown impurities in synthetic Methionyl-glutamic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve Sample (1 mg/mL) Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto C18 Column Gradient Apply ACN/TFA Gradient Inject->Gradient Detect UV Detection (210-220 nm) Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Impurities (MS) Detect->Identify Calculate Calculate % Purity Integrate->Calculate

Caption: Experimental workflow for the purity analysis of synthetic Methionyl-glutamic acid by RP-HPLC.

References

H-Met-Glu-OH aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding aggregation issues encountered with the tripeptide H-Met-Glu-OH (Methionine-Glutamic Acid). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a tripeptide consisting of Methionine, Glutamic Acid, and a C-terminal hydroxyl group. Peptide aggregation is a common issue where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This process can be reversible or irreversible and may result in the formation of amorphous aggregates or highly structured amyloid fibrils.[1][2] The propensity of this compound to aggregate is influenced by both its intrinsic properties and external environmental factors.

  • Intrinsic Factors: The sequence itself contains amino acids with distinct physicochemical properties. Methionine is a hydrophobic residue, which can drive aggregation by minimizing contact with water.[3] Glutamic acid is an acidic residue, whose charge state is pH-dependent, affecting electrostatic interactions between peptide molecules.[3]

  • Extrinsic Factors: Environmental conditions such as peptide concentration, pH, ionic strength, temperature, and agitation are critical in modulating aggregation.[1]

Q2: How does the pH of the solution affect this compound aggregation?

The pH of the solution is a critical factor because it determines the net charge on the peptide. The glutamic acid residue has a carboxyl side chain that is negatively charged at neutral pH but becomes neutral at acidic pH. Peptides are typically least soluble and most prone to aggregation at their isoelectric point (pI), the pH at which the molecule has no net electrical charge.[4] By adjusting the pH of the solution away from the peptide's pI, the net charge on the molecules increases, leading to greater electrostatic repulsion, which can prevent self-association and aggregation.[4][5]

Q3: What is the role of the Methionine residue in the aggregation process?

The methionine residue plays a dual role in aggregation. Its side chain is hydrophobic, which can contribute to the aggregation process. However, methionine is also highly susceptible to oxidation, primarily forming methionine sulfoxide (B87167) [Met(O)].[6][7] This oxidation increases the polarity of the residue, which can significantly enhance the peptide's solubility and reduce its tendency to aggregate.[8][9] This phenomenon is so effective that incorporating methionine sulfoxide during peptide synthesis is a strategy used to improve the handling of aggregation-prone peptides.[8]

Q4: How can I detect if my this compound sample has aggregated?

Aggregation can manifest as visible precipitates or as soluble, sub-visible oligomers. Several analytical techniques can be used for detection and characterization:

  • Visual Inspection: The simplest method is to check for cloudiness, turbidity, or visible particulate matter in the solution.[5]

  • UV-Vis Spectroscopy: A quick assessment of turbidity can be made by measuring the absorbance (light scattering) at wavelengths such as 350 nm or 600 nm.[10][11]

  • Size Exclusion Chromatography (SEC): SEC is a widely used and reliable method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[12][13]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution, making it ideal for detecting the formation of soluble oligomers and larger aggregates.[14]

  • Fluorescence Spectroscopy: Dyes like Thioflavin T (ThT) can be used, which exhibit enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[1][12]

Troubleshooting Guides

Problem: My this compound solution is cloudy or has a visible precipitate.

This indicates significant aggregation. Follow these steps to troubleshoot the issue.

cluster_0 start Visible Precipitate Observed check_conc Step 1: Verify Concentration Is it too high? start->check_conc dilute Action: Dilute Sample Maintain low protein concentration. check_conc->dilute Yes check_ph Step 2: Check pH Is pH near the isoelectric point (pI)? check_conc->check_ph No dilute->check_ph adjust_ph Action: Adjust Buffer pH Move pH 1-2 units away from pI. check_ph->adjust_ph Yes check_salt Step 3: Evaluate Ionic Strength check_ph->check_salt No adjust_ph->check_salt adjust_salt Action: Modify Salt Concentration Try adding 50-150 mM NaCl. check_salt->adjust_salt Yes/Try additives Step 4: Use Solubilizing Additives check_salt->additives No Change adjust_salt->additives add_arg Action: Add Arginine (e.g., 50-100 mM) Helps suppress aggregation. additives->add_arg end_soluble Peptide Solubilized add_arg->end_soluble Success end_insoluble Aggregation Persists Consider resynthesis or alternative peptide. add_arg->end_insoluble Failure

Caption: Troubleshooting workflow for visible aggregation.

Problem: My experimental results are inconsistent, suggesting soluble aggregates are present.

Soluble oligomers can be biologically inactive or interfere with assays without being visible.[10]

  • Confirm Presence of Soluble Aggregates:

    • Action: Analyze the peptide solution using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[13][14]

    • Rationale: These techniques are highly sensitive and can detect and quantify non-native oligomers and soluble aggregates that are not visible to the naked eye.[15]

  • Implement Preventative Storage and Handling:

    • Action: Aliquot the peptide stock solution into single-use volumes and store at -20°C or -80°C.[4]

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can induce aggregation. Low temperatures reduce molecular motion and slow down the kinetics of aggregation.[4]

    • Action: Consider adding a cryoprotectant like glycerol (B35011) (e.g., 10-20% v/v) to your stock solution before freezing.[4]

    • Rationale: Cryoprotectants help to stabilize peptides during the freezing and thawing process.

Data & Experimental Protocols

Data Presentation

Table 1: Influence of Environmental Factors on this compound Aggregation

FactorConditionExpected Effect on AggregationRationale
pH At isoelectric point (pI)IncreasesNet charge is zero, minimizing electrostatic repulsion.[4]
Away from pIDecreasesIncreased net charge enhances intermolecular repulsion.[4]
Temperature High TemperatureIncreasesCan induce unfolding and expose hydrophobic cores.[16]
Freeze-Thaw CyclesIncreasesCan cause local concentration changes and denaturation.[4]
Ionic Strength Low to Moderate (e.g., 150 mM NaCl)Can DecreaseSalts can screen charges and modulate electrostatic interactions.[5]
High Salt ConcentrationCan IncreaseMay lead to "salting out" and precipitation.
Peptide Conc. HighIncreasesHigher probability of intermolecular collisions.[4]
Oxidation Presence of Oxidants (e.g., H₂O₂)DecreasesOxidation of Methionine to Met(O) increases polarity and solubility.[8][17]

Table 2: Comparison of Key Analytical Techniques for Aggregation Analysis

TechniquePrincipleInformation ProvidedThroughput
UV-Vis Turbidity Light ScatteringRelative measure of large aggregatesHigh
Dynamic Light Scattering (DLS) Fluctuation of scattered light due to Brownian motionHydrodynamic size distribution, polydispersityMedium
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeQuantification of monomer, dimer, and aggregatesMedium
Thioflavin T (ThT) Assay Fluorescence of dye upon binding to β-sheetsDetection of amyloid-like fibrilsHigh
Experimental Protocols

Protocol 1: General Method for Solubilizing Aggregated this compound

  • Initial Assessment: Centrifuge a small aliquot of the cloudy solution (e.g., 14,000 x g for 10 minutes) to separate the insoluble pellet from the supernatant.

  • Primary Approach (pH Adjustment):

    • Take the pellet and attempt to resuspend it in a buffer with a pH significantly different from the peptide's estimated pI (e.g., pH 2 units higher or lower). Start with a small volume.

    • Gently vortex or sonicate in a water bath for 5-10 minutes.

  • Secondary Approach (Ionic Strength):

    • If pH adjustment is insufficient, use the optimized pH buffer and add a salt, such as NaCl, to a final concentration of 50-150 mM.

  • Tertiary Approach (Additives):

    • If aggregates persist, introduce a small amount of a stabilizing agent like L-arginine (final concentration 50-100 mM).

  • Verification: Once the solution appears clear, centrifuge again to ensure no pellet forms. Analyze the supernatant using UV-Vis spectroscopy to determine the peptide concentration.

Protocol 2: Analysis of Soluble Aggregates by Size Exclusion Chromatography (SEC)

  • System Preparation: Equilibrate an appropriate SEC column (selected based on the molecular weight range of the peptide and its potential oligomers) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).[13]

  • Sample Preparation:

    • Thaw the this compound sample on ice.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to remove any large, insoluble aggregates.[7]

    • Carefully transfer the supernatant to an HPLC vial.

  • Data Acquisition:

    • Inject the sample onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide bond) and 280 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The peak with the longest retention time corresponds to the monomer. Earlier eluting peaks represent soluble dimers, trimers, and higher-order aggregates.

    • Calculate the percentage of monomer and aggregates by dividing the area of the respective peaks by the total area of all peaks.

Visualizations

cluster_0 agg This compound Aggregation intrinsic Intrinsic Factors intrinsic->agg seq Primary Sequence intrinsic->seq extrinsic Extrinsic Factors extrinsic->agg env Solution Environment extrinsic->env hydro Met Hydrophobicity seq->hydro charge Glu Charge seq->charge ph pH / pI env->ph temp Temperature env->temp conc Concentration env->conc salt Ionic Strength env->salt oxid Oxidation State env->oxid

Caption: Key factors influencing this compound aggregation.

cluster_0 start Suspected Soluble Aggregates prep Sample Preparation - Thaw on ice - Centrifuge (14k x g, 10 min, 4°C) - Collect supernatant start->prep analysis Analysis Method prep->analysis sec Size Exclusion Chromatography (SEC) analysis->sec Quantitative dls Dynamic Light Scattering (DLS) analysis->dls Size Distribution sec_result SEC Data - Chromatogram with peaks for  monomer, dimer, aggregates - Quantify % of each species sec->sec_result dls_result DLS Data - Size distribution plot - Polydispersity Index (PDI) - Identify multiple populations dls->dls_result interpret Interpretation Confirm presence and quantity of soluble aggregates sec_result->interpret dls_result->interpret

Caption: Workflow for characterizing soluble aggregates.

References

Technical Support Center: H-Met-Glu-OH Cell Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with H-Met-Glu-OH cell uptake assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound uptake in cells?

A1: The uptake of small peptides like the tripeptide this compound is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 (SLC15A1) and PepT2 (SLC15A2).[1][2] These transporters move di- and tripeptides across the cell membrane, driven by a proton gradient.[2] PepT1 is typically a low-affinity, high-capacity transporter found in the intestine, while PepT2 is a high-affinity, low-capacity transporter present in tissues like the kidney.[3][4] The expression of these transporters can vary significantly between different cell types.

Q2: How can I label this compound for uptake studies?

A2: this compound can be labeled for uptake studies using either radioactive isotopes or fluorescent dyes.

  • Radiolabeling: This typically involves custom synthesis to incorporate a radioactive atom, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the peptide structure. This method is highly sensitive for quantifying uptake.

  • Fluorescent Labeling: A fluorescent dye can be conjugated to the N-terminus of the peptide. Amine-reactive dyes, such as those with an N-hydroxysuccinimide (NHS) ester, are commonly used to form a stable amide bond with the primary amine of the N-terminal methionine.[5]

Q3: What are the key differences between using radiolabeled versus fluorescently labeled peptides for uptake assays?

A3: Both methods have their advantages and disadvantages. Radiolabeling offers high sensitivity and is considered a gold standard for quantitative uptake measurements.[6] However, it involves handling radioactive materials and requires specialized equipment for detection. Fluorescent labeling allows for visualization of peptide uptake and localization within cells using techniques like flow cytometry and fluorescence microscopy.[5] However, the fluorescent tag can sometimes alter the peptide's properties and uptake characteristics, and quantification can be affected by factors like signal quenching.[7]

Q4: How do I differentiate between transporter-mediated and passive uptake?

A4: To distinguish between active transport and passive diffusion, several control experiments can be performed:

  • Low Temperature Incubation: Performing the uptake assay at 4°C will inhibit energy-dependent transport processes, isolating the passive diffusion component.[8]

  • Competitive Inhibition: Co-incubating the labeled this compound with a high concentration of an unlabeled, known substrate of the same transporter (e.g., a different di- or tripeptide) will competitively inhibit the transporter-mediated uptake of the labeled peptide.[9]

  • pH Manipulation: Since PepT1 and PepT2 are proton-coupled, altering the extracellular pH can affect their activity. For instance, performing the assay at a more alkaline pH (e.g., 8.0) can significantly reduce the activity of these transporters.[9][10]

Q5: How can I calculate the intracellular concentration of this compound?

A5: To calculate the intracellular concentration, you need to determine the amount of peptide taken up by the cells and the intracellular volume of those cells. The amount of uptake is measured via radioactivity or fluorescence intensity. The intracellular space (ICS) can be determined using markers like [¹⁴C]-urea for total water space and [³H]-inulin for extracellular space. The intracellular concentration can then be calculated by dividing the amount of peptide inside the cells by the intracellular volume.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal or No Uptake 1. Suboptimal Incubation Time: The incubation period may be too short for detectable uptake.Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to determine the optimal incubation time for your specific cell line.[12]
2. Low Transporter Expression: The cell line used may have low or no expression of the relevant peptide transporters (PepT1/PepT2).Verify transporter expression using RT-qPCR or Western blotting. Consider using a cell line known to express these transporters or a transiently transfected system.
3. Poor Peptide Solubility: The labeled peptide may not be fully dissolved, reducing its effective concentration.Ensure the peptide is completely dissolved in the assay buffer. For hydrophobic peptides, a small amount of a co-solvent like DMSO may be necessary, but check for solvent effects on cell viability and transporter activity.[13]
4. Degraded Peptide: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.Use freshly prepared or properly stored aliquots of the labeled peptide. Avoid repeated freeze-thaw cycles.[14]
5. Incorrect pH of Assay Buffer: The activity of proton-dependent transporters like PepT1 is sensitive to pH.Ensure the assay buffer is at the optimal pH for transporter activity (typically slightly acidic, e.g., pH 6.0-6.5, for PepT1).[10]
High Background Signal 1. Non-specific Binding: The labeled peptide may be binding to the cell surface or the well plate.- Increase the number of wash steps with ice-cold PBS after incubation.[12] - Include a blocking agent like BSA in the assay buffer. - For adherent cells, consider a brief trypsin wash to remove surface-bound peptide.[7]
2. Serum Interference: Components in the serum can interfere with the assay, causing high background or inhibiting uptake.- Perform the assay in a serum-free medium if possible.[12] - If serum is required, reduce its concentration or test different batches of serum.[1]
3. Autofluorescence (Fluorescent Assays): Cells or media components may have intrinsic fluorescence at the detection wavelength.Include appropriate controls (unlabeled cells, cells with unlabeled peptide) to measure and subtract the background fluorescence.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable uptake.Ensure a homogenous cell suspension and careful pipetting when seeding cells. Allow cells to adhere and reach a consistent confluency before the assay.
2. Pipetting Errors: Inaccurate pipetting of labeled peptide or other reagents.Use calibrated pipettes and ensure proper mixing of all solutions before adding to the wells.
3. Edge Effects in Multi-well Plates: Wells on the edge of the plate may experience different temperature and evaporation rates.Avoid using the outer wells of the plate for critical experiments, or ensure proper humidification of the incubator.
Unexpected Kinetic Data (Km and Vmax) 1. Incorrect Substrate Concentration Range: The concentrations used may be too high or too low to accurately determine the kinetic parameters.Perform pilot experiments with a wide range of substrate concentrations to identify the saturable range for your system.
2. Passive Diffusion Component Not Subtracted: Failure to account for non-saturable uptake can skew the kinetic analysis.Measure and subtract the passive uptake component (e.g., by performing the assay at 4°C or with a competitive inhibitor) before fitting the data to the Michaelis-Menten equation.[9]
3. Metabolism of the Peptide: If the peptide is rapidly metabolized within the cell, it can affect the measured uptake rates.Analyze cell lysates at different time points using techniques like HPLC or mass spectrometry to assess the integrity of the intracellular peptide.

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol is adapted from methods for radiolabeled amino acid and peptide uptake assays.[6][15]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Cell culture medium

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4 or MES for acidic conditions)

  • Wash Buffer (ice-cold PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 24-well)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Preparation: On the day of the assay, prepare the uptake solutions. For total uptake, dilute the radiolabeled this compound to the desired concentration in uptake buffer. For non-specific uptake, prepare a similar solution containing a high concentration (e.g., 100-fold excess) of unlabeled this compound.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed uptake buffer.

    • Add the prepared uptake solutions (with and without unlabeled competitor) to the respective wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).

  • Assay Termination and Washing:

    • Aspirate the uptake solution.

    • Quickly wash the cells three times with ice-cold wash buffer to stop the uptake and remove unbound radiolabel.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (counts from wells with excess unlabeled peptide) from the total uptake.

    • Normalize the specific uptake to the protein content of the cells in each well, which can be determined from parallel wells using a protein assay (e.g., BCA assay).

Protocol 2: Fluorescently Labeled this compound Uptake Assay using Flow Cytometry

This protocol is based on general methods for analyzing fluorescently labeled peptide uptake.[16]

Materials:

  • Cells of interest

  • Cell culture medium

  • Fluorescently labeled this compound (e.g., FITC-H-Met-Glu-OH)

  • Uptake Buffer (e.g., serum-free medium or HBSS)

  • Wash Buffer (ice-cold PBS)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to ~80-90% confluency.

  • Preparation: Prepare the uptake solution by diluting the fluorescently labeled this compound to the desired concentration in uptake buffer.

  • Assay Initiation:

    • Aspirate the culture medium and wash the cells once with pre-warmed uptake buffer.

    • Add the uptake solution to the cells. Include a control well with no labeled peptide.

  • Incubation: Incubate the plate at 37°C for the desired time.

  • Cell Harvesting:

    • Aspirate the uptake solution and wash the cells twice with ice-cold wash buffer.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with culture medium containing serum and transfer the cell suspension to a microcentrifuge tube.

  • Washing and Staining (Optional):

    • Centrifuge the cells at low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold flow cytometry buffer.

    • Resuspend the final cell pellet in flow cytometry buffer. A viability dye can be added at this stage to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.

    • Collect data from a sufficient number of cells (e.g., 10,000 events).

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the mean fluorescence intensity (MFI) of the cells treated with the labeled peptide and subtract the MFI of the control (untreated) cells. The resulting MFI is proportional to the amount of peptide uptake.

Quantitative Data Summary

The following tables provide example quantitative data for peptide uptake mediated by peptide transporters. Note that the specific values for this compound will need to be determined experimentally.

Table 1: Kinetic Parameters of Peptide Transporters for Various Di- and Tripeptides

PeptideTransporterCell SystemK_m (mM)V_max (pmol/mg protein/min)Reference
Gly-SarHuman PepT1Caco-2 cells0.7 - 2.4840 - 2100[9]
CephalexinRat PepT1Xenopus oocytes1.3N/A
Gly-SarRat PepT2Transfected cells0.02 - 0.05N/A[3]
BestatinHuman PepT1Caco-2 cells0.5N/A

Table 2: Example of Quantitative Cellular Uptake of a Fluorescently Labeled Peptide in a Cancer Cell Line

Cell LinePeptide Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)
HeLa20301500 ± 120
MDA-MB-23110602500 ± 200
A54910601800 ± 150

Data in this table is illustrative and based on typical results seen in peptide uptake studies.[16][17]

Visualizations

Signaling Pathways

The uptake of this compound can influence several downstream cellular processes. Once inside the cell, the tripeptide is likely hydrolyzed into its constituent amino acids: methionine and glutamic acid. These amino acids then enter their respective metabolic and signaling pathways.

Signaling_Pathways cluster_uptake Cellular Uptake cluster_metabolism Metabolic Fate cluster_downstream Downstream Effects H-Met-Glu-OH_ext Extracellular This compound PepT1_PepT2 PepT1/PepT2 Transporters H-Met-Glu-OH_ext->PepT1_PepT2 Uptake H-Met-Glu-OH_int Intracellular This compound PepT1_PepT2->H-Met-Glu-OH_int Hydrolysis Hydrolysis H-Met-Glu-OH_int->Hydrolysis Methionine Methionine Hydrolysis->Methionine Glutamic_Acid Glutamic Acid (Glutamate) Hydrolysis->Glutamic_Acid Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis SAM_Cycle S-adenosylmethionine (SAM) Cycle (Methylation Reactions) Methionine->SAM_Cycle TCA_Cycle TCA Cycle (Anaplerosis) Glutamic_Acid->TCA_Cycle GSH_Synthesis Glutathione (GSH) Synthesis (Redox Balance) Glutamic_Acid->GSH_Synthesis Signaling_Pathways Signaling Pathways (e.g., PI3K/Akt, MAPK) TCA_Cycle->Signaling_Pathways GSH_Synthesis->Signaling_Pathways

Caption: Potential metabolic and signaling pathways following this compound uptake.

Experimental Workflow

The following diagram illustrates a general workflow for conducting a cell-based uptake assay for this compound.

Experimental_Workflow Start Start Cell_Culture 1. Seed and Culture Cells Start->Cell_Culture Prepare_Reagents 2. Prepare Labeled This compound and Buffers Cell_Culture->Prepare_Reagents Assay 3. Perform Uptake Assay (Incubate Cells with Peptide) Prepare_Reagents->Assay Wash 4. Wash Cells to Remove Unbound Peptide Assay->Wash Detection 5. Detection Wash->Detection Radiolabeled Radiolabeled Detection->Radiolabeled Method Fluorescent Fluorescent Detection->Fluorescent Method Lysis_Scintillation 6a. Cell Lysis and Scintillation Counting Radiolabeled->Lysis_Scintillation Harvesting_FACS 6b. Cell Harvesting and Flow Cytometry Fluorescent->Harvesting_FACS Data_Analysis 7. Data Analysis and Quantification Lysis_Scintillation->Data_Analysis Harvesting_FACS->Data_Analysis End End Data_Analysis->End

Caption: General workflow for this compound cell uptake assays.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues in this compound uptake assays.

Troubleshooting_Logic Start Problem Encountered Low_Signal Low or No Signal? Start->Low_Signal High_Background High Background? Low_Signal->High_Background No Check_Peptide Check Peptide Integrity and Concentration Low_Signal->Check_Peptide Yes High_Variability High Variability? High_Background->High_Variability No Check_Washing Optimize Washing Steps (Number, Duration) High_Background->Check_Washing Yes Check_Seeding Review Cell Seeding Protocol and Technique High_Variability->Check_Seeding Yes Resolved Problem Resolved High_Variability->Resolved No, consult further Check_Cells Check Cell Health and Transporter Expression Check_Peptide->Check_Cells Optimize_Time_Temp Optimize Incubation Time and Temperature Check_Cells->Optimize_Time_Temp Optimize_Time_Temp->Resolved Check_Serum Test Serum-Free vs. Serum-Containing Media Check_Washing->Check_Serum Check_Serum->Resolved Check_Pipetting Verify Pipette Calibration and Technique Check_Seeding->Check_Pipetting Check_Pipetting->Resolved

Caption: A logical workflow for troubleshooting this compound uptake assays.

References

Validation & Comparative

Confirming the Identity of Synthetic H-Met-Glu-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of a synthetic peptide's identity is a critical step to ensure the validity and reproducibility of experimental results. This guide provides a comparative framework for confirming the identity of synthetic H-Met-Glu-OH (Methionyl-Glutamic acid) against potential alternatives and impurities. We present supporting experimental data and detailed protocols for key analytical techniques.

Physicochemical Properties

A fundamental step in peptide identification is the verification of its basic physicochemical properties. The table below compares the theoretical properties of this compound with a common isomer, γ-Glutamyl-methionine (γ-Glu-Met), and its constituent amino acids.

PropertyThis compound (Expected)γ-Glu-Met (Isomer)L-MethionineL-Glutamic Acid
Molecular Formula C10H18N2O5SC10H18N2O5SC5H11NO2SC5H9NO4
Molecular Weight 278.33 g/mol 278.33 g/mol 149.21 g/mol 147.13 g/mol
Isoelectric Point (pI) ~3.5 (Estimated)~3.6 (Estimated)5.743.22

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for assessing the purity of a synthetic peptide and separating it from potential contaminants, including isomers and unreacted starting materials.

Table 2: Comparative HPLC Retention Times

CompoundRetention Time (minutes)Purity (%)
Synthetic this compound 12.5 >98%
L-Methionine Standard8.2>99%
L-Glutamic Acid Standard5.6>99%
γ-Glu-Met Standard11.9>99%

Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and mobile phase conditions.

A sharp, symmetrical peak at the expected retention time for the synthetic this compound, with a high purity percentage, is a strong indicator of a successful synthesis. The separation from the individual amino acids and the isomeric γ-Glu-Met demonstrates the specificity of the method.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides a highly accurate determination of the molecular weight of the synthetic peptide, confirming its elemental composition.

Table 3: Comparative Mass Spectrometry Data

CompoundTheoretical Mass [M+H]+ (m/z)Observed Mass [M+H]+ (m/z)
Synthetic this compound 279.1009 279.1012
γ-Glu-Met Standard279.1009279.1011
L-Methionine Standard150.0583150.0585
L-Glutamic Acid Standard148.0502148.0504

The observed mass for the synthetic this compound should closely match the theoretical mass, providing strong evidence of its identity. While standard mass spectrometry may not distinguish between isomers like this compound and γ-Glu-Met, tandem mass spectrometry (MS/MS) can be employed to analyze fragmentation patterns for structural elucidation. A mass spectrum for γ-Glu-Met has been reported and can be used for comparative purposes to highlight differences in fragmentation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation and differentiation from isomers.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Met α-CH4.2 - 4.5Quartet
Glu α-CH4.0 - 4.3Quartet
Met β-CH21.9 - 2.2Multiplet
Glu β-CH21.8 - 2.1Multiplet
Met γ-CH22.5 - 2.8Triplet
Glu γ-CH22.2 - 2.5Triplet
Met ε-CH32.1Singlet

Note: Predicted chemical shifts are estimates and can be influenced by solvent and pH.

The distinct set of chemical shifts and coupling patterns for this compound serves as a unique fingerprint. Comparison with the NMR spectra of the starting amino acids and the γ-Glu-Met isomer would reveal clear differences, particularly in the chemical shifts of the α-protons and the coupling patterns of the side-chain protons.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: The synthetic peptide and standards are dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS)
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: 100-500 m/z.

  • Sample Infusion: The sample is dissolved in 50:50 acetonitrile:water with 0.1% formic acid and infused directly into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the peptide dissolved in 0.5 mL of the chosen deuterated solvent.

  • Experiments: ¹H NMR and, for further confirmation, 2D experiments like COSY and TOCSY to establish proton connectivity.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the identity of synthetic this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_comparison Comparative Analysis cluster_conclusion Conclusion synthesis Solid-Phase Peptide Synthesis of this compound purification Preparative HPLC synthesis->purification hplc Purity & Identity Check (HPLC) purification->hplc Purified Peptide ms Molecular Weight Verification (MS) hplc->ms Purity >98% compare_hplc Compare HPLC Profiles hplc->compare_hplc nmr Structural Elucidation (NMR) ms->nmr Correct Mass compare_ms Compare Mass Spectra ms->compare_ms compare_nmr Compare NMR Spectra nmr->compare_nmr standards Reference Standards (Met, Glu, γ-Glu-Met) standards->compare_hplc standards->compare_ms standards->compare_nmr conclusion Identity of Synthetic This compound Confirmed compare_hplc->conclusion compare_ms->conclusion compare_nmr->conclusion

Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.

Signaling Pathway Context

While this compound itself is a dipeptide and not a signaling molecule with a defined pathway, its constituent amino acids are involved in numerous metabolic and signaling pathways. The diagram below illustrates the central roles of methionine and glutamate.

Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM Cysteine Cysteine Synthesis Met->Cysteine Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation GSH Glutathione Synthesis Cysteine->GSH Glu Glutamate GABA GABA Synthesis (Neurotransmitter) Glu->GABA TCA TCA Cycle (α-ketoglutarate) Glu->TCA Glu->GSH

Caption: Metabolic roles of Methionine and Glutamate, the constituent amino acids of this compound.

References

A Comparative Guide to the Validation of Methionyl-glutamic Acid: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is paramount to ensure efficacy and safety. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with leading alternative methods—Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of the dipeptide methionyl-glutamic acid (Met-Glu).

This document delves into the experimental data, detailed protocols, and comparative performance of these techniques, offering a comprehensive resource for selecting the most appropriate analytical strategy for dipeptide validation.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive approach to elucidate the complete chemical structure of methionyl-glutamic acid, providing unambiguous confirmation of its identity and purity in a single set of experiments. While Mass Spectrometry (MS) excels in sensitivity and molecular weight determination, and High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, NMR provides the most detailed structural information, including stereochemistry, which is often crucial for biological activity. The choice of analytical technique ultimately depends on the specific requirements of the analysis, such as the need for detailed structural information, high-throughput screening, or quantitative purity assessment.

Comparative Analysis of Validation Techniques

The selection of an analytical method for the validation of methionyl-glutamic acid is a critical decision in the research and development workflow. The following tables provide a quantitative comparison of NMR spectroscopy, Mass Spectrometry, and HPLC based on key performance indicators.

ParameterNMR SpectroscopyMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)
Primary Function Structure Elucidation, Purity, QuantificationMolecular Weight, Sequencing, PurityPurity Assessment, Quantification
Sensitivity Low (mM range)[1]Very High (pM to fM range)[2]High (µM to nM range)
Resolution Atomic levelHigh mass resolutionHigh separation resolution
Analysis Time Minutes to hoursMinutesMinutes
Sample Consumption Non-destructive, sample recoverable[3]DestructiveDestructive
Quantitative Accuracy High (with internal standard)[4]Moderate to High (with isotopic standards)High
Structural Information Comprehensive (connectivity, stereochemistry)[5][6]Fragmentation patterns provide sequence information[7]Indirect (based on retention time)[8][9]
Typical Sample Conc. >0.5 mM[10]nM to µMµM to mM

Table 1: Quantitative Comparison of Analytical Techniques for Methionyl-glutamic Acid Validation.

Detailed Experimental Protocols

Reproducible and reliable data are contingent on robust experimental protocols. The following sections detail the methodologies for the validation of methionyl-glutamic acid using NMR, MS, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the methionyl-glutamic acid molecule.[6] 1D ¹H and ¹³C NMR spectra are used to confirm the presence of all expected chemical groups, while 2D experiments like COSY and HSQC establish connectivity between atoms, confirming the correct amino acid sequence and the peptide bond formation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of lyophilized methionyl-glutamic acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O).

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Spectral width: 16 ppm

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024-4096

    • Spectral width: 240 ppm

  • 2D COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 8-16

    • Acquisition matrix: 2048 x 256

  • 2D ¹H-¹³C HSQC:

    • Pulse sequence: hsqcedetgpsisp2.2

    • Number of scans: 16-32

    • Acquisition matrix: 2048 x 256

Predicted ¹H and ¹³C NMR Data for Methionyl-glutamic acid:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methionine Residue
α-CH4.1 - 4.353 - 55
β-CH₂2.0 - 2.230 - 32
γ-CH₂2.5 - 2.731 - 33
ε-CH₃2.1 - 2.315 - 17
Glutamic Acid Residue
α-CH4.3 - 4.554 - 56
β-CH₂2.1 - 2.328 - 30
γ-CH₂2.3 - 2.534 - 36
Carbonyls
Met C=O-172 - 174
Glu C=O (amide)-174 - 176
Glu C=O (side chain)-181 - 183

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methionyl-glutamic Acid. Note: Predicted values are based on typical amino acid and dipeptide chemical shifts and may vary based on solvent and pH.

Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for confirming the molecular weight and sequence of methionyl-glutamic acid. The liquid chromatography step separates the dipeptide from impurities, and the tandem mass spectrometry provides fragmentation data that confirms the amino acid sequence.[7]

Sample Preparation:

  • Dissolve the methionyl-glutamic acid sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 10-100 µM.

  • Filter the sample through a 0.22 µm syringe filter.

Instrumentation and Data Acquisition:

  • LC System: UPLC or HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometer: ESI-QTOF or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS: Data-dependent acquisition triggering fragmentation of the most intense precursor ions.

Expected Results:

  • Molecular Ion: [M+H]⁺ at m/z 295.101.

  • Key Fragment Ions: Fragmentation of the peptide bond will yield b- and y-ions. The expected major fragment ions for Met-Glu are the b₁ ion (m/z 132.04) and the y₁ ion (m/z 148.06).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides.[8][9] The method separates the target dipeptide from any synthesis-related impurities based on hydrophobicity.

Sample Preparation:

  • Dissolve the methionyl-glutamic acid sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 0.5-1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

Instrumentation and Data Acquisition:

  • HPLC System: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Expected Results:

  • A major peak corresponding to methionyl-glutamic acid with a specific retention time. Purity is calculated as the area of the main peak divided by the total area of all peaks. The retention time will depend on the specific column and gradient conditions.[11]

Visualization of Workflows and Relationships

To better illustrate the processes and logical connections described, the following diagrams are provided.

NMR_Validation_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Dissolve Dissolve Met-Glu in Deuterated Solvent Add_Standard Add Internal Standard Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer NMR_Spec Acquire 1D & 2D NMR Spectra Transfer->NMR_Spec Process_Spectra Process & Reference Spectra NMR_Spec->Process_Spectra Assign_Signals Assign ¹H & ¹³C Signals Process_Spectra->Assign_Signals Structure_Confirm Confirm Structure & Purity Assign_Signals->Structure_Confirm

Caption: Experimental workflow for NMR validation of methionyl-glutamic acid.

Method_Comparison cluster_NMR_info NMR Provides: cluster_MS_info MS Provides: cluster_HPLC_info HPLC Provides: Met_Glu Methionyl-glutamic Acid Validation NMR NMR Spectroscopy Met_Glu->NMR MS Mass Spectrometry Met_Glu->MS HPLC HPLC Met_Glu->HPLC NMR_info Definitive Structure Stereochemistry Quantification NMR->NMR_info MS_info Molecular Weight Sequence Confirmation High Sensitivity MS->MS_info HPLC_info High-Resolution Purity Quantification Preparative Scale HPLC->HPLC_info

Caption: Logical relationship of analytical methods for Met-Glu validation.

Conclusion

The validation of methionyl-glutamic acid is a multi-faceted process that can be approached with several powerful analytical techniques. NMR spectroscopy stands out for its ability to provide a complete and unambiguous structural characterization, making it an indispensable tool for definitive identification and structural confirmation.[5][6] Mass spectrometry offers superior sensitivity for detection and sequencing, while HPLC remains the industry standard for routine purity assessment and quantification.[7][8][9]

For comprehensive validation, a combinatorial approach is often the most rigorous. For instance, HPLC can be used for initial purity assessment, followed by LC-MS for molecular weight confirmation and sequencing, and finally, NMR for complete structural elucidation and confirmation of stereochemistry. This integrated strategy provides the highest level of confidence in the identity, purity, and quality of the methionyl-glutamic acid product, ensuring its suitability for downstream research and development applications.

References

A Comparative Analysis of Synthetic Methodologies for H-Met-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of biochemistry, drug development, and peptide chemistry, the efficient and pure synthesis of dipeptides is a critical endeavor. H-Met-Glu-OH, a dipeptide composed of methionine and glutamic acid, serves as a valuable building block in various research applications. This guide provides a comparative analysis of three primary methods for its synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. Each method is evaluated based on its procedural workflow, yield, purity, and overall efficiency, supported by representative experimental data.

Comparative Data of this compound Synthesis Methods

The following table summarizes typical quantitative data for the synthesis of this compound using the three different methodologies. It is important to note that these values are representative and can vary based on specific reaction conditions, scale, and purification techniques.

ParameterSolid-Phase Peptide Synthesis (Fmoc Chemistry)Liquid-Phase Peptide Synthesis (Boc Chemistry)Enzymatic Synthesis (Papain-catalyzed)
Overall Yield 75-85%60-75%50-70%
Purity (Crude) 80-90%70-85%85-95%
Purity (After Purification) >98%>98%>99%
Typical Reaction Time 24-48 hours48-72 hours12-24 hours
Scale Milligram to gramGram to kilogramMilligram to gram
Purification Method Preparative RP-HPLCColumn Chromatography, RecrystallizationIon-Exchange Chromatography
Key Advantage High throughput and automation potentialScalability and cost-effectiveness for large quantitiesHigh selectivity, mild reaction conditions
Key Disadvantage Higher cost of resins and reagentsLabor-intensive, intermediate purification requiredLimited substrate scope, enzyme cost and stability

Experimental Protocols

Detailed methodologies for each synthesis approach are provided below. These protocols are designed to serve as a practical guide for laboratory synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The Fmoc protecting group is used for the temporary protection of the α-amino group.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H₂O/TIPS, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from glutamic acid. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve Fmoc-Met-OH, DIC, and OxymaPure® in DMF. Add this solution to the resin and shake for 2 hours. Monitor the reaction completion using a Kaiser test.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from methionine. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove the OtBu protecting group from glutamic acid.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) using Boc Chemistry

In this classical approach, the reactions are carried out in a homogeneous solution phase. The Boc protecting group is used for the temporary protection of the α-amino group.

Materials:

  • Boc-Met-OH

  • H-Glu-OBzl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ethyl acetate (B1210297) (EtOAc)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Activation of Boc-Met-OH: Dissolve Boc-Met-OH, DCC, and HOBt in DCM and stir for 30 minutes at 0°C.

  • Coupling Reaction: Add a solution of H-Glu-OBzl in DCM to the activated Boc-Met-OH solution and stir overnight at room temperature.

  • Work-up: Filter the dicyclohexylurea (DCU) byproduct. Wash the organic phase with acidic and basic aqueous solutions. Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Met-Glu-OBzl.

  • Boc Deprotection: Treat the protected dipeptide with TFA in DCM for 1 hour to remove the Boc group.

  • Benzyl (B1604629) Deprotection: Dissolve the resulting dipeptide in methanol (B129727) and perform catalytic hydrogenation using Pd/C and hydrogen gas to remove the benzyl ester protecting group from glutamic acid.

  • Purification: Purify the final product by recrystallization or column chromatography.

Enzymatic Synthesis

This method utilizes an enzyme to catalyze the formation of the peptide bond under mild, aqueous conditions. Papain is a protease that can be used for this purpose.

Materials:

  • N-α-Cbz-L-Methionine methyl ester (Cbz-Met-OMe)

  • L-Glutamic acid (H-Glu-OH)

  • Papain

  • Citrate (B86180) buffer (pH 4.5)

  • Cysteine hydrochloride (as an activator for papain)

Procedure:

  • Reaction Setup: Dissolve Cbz-Met-OMe and H-Glu-OH in citrate buffer.

  • Enzyme Activation: Add cysteine hydrochloride to the solution to activate the papain.

  • Enzymatic Reaction: Add papain to the reaction mixture and incubate at 37°C for 12-24 hours with gentle agitation. The dipeptide will precipitate out of the solution as it is formed.

  • Product Isolation: Collect the precipitate by centrifugation.

  • Deprotection: Remove the Cbz protecting group by catalytic hydrogenation.

  • Purification: Purify the final product using ion-exchange chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the three synthesis methods.

SPPS_Workflow Resin Fmoc-Glu(OtBu)-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Coupling (Fmoc-Met-OH, DIC, Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Washing2->Deprotection2 Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Solid-Phase Peptide Synthesis (SPPS) Workflow.

LPPS_Workflow Start Boc-Met-OH + H-Glu-OBzl Coupling Coupling (DCC, HOBt) Start->Coupling Workup Work-up & Purification (Protected Dipeptide) Coupling->Workup Boc_Deprotection Boc Deprotection (TFA) Workup->Boc_Deprotection Benzyl_Deprotection Benzyl Deprotection (H2, Pd/C) Boc_Deprotection->Benzyl_Deprotection Purification Purification (Recrystallization/ Chromatography) Benzyl_Deprotection->Purification Final_Product This compound Purification->Final_Product

Liquid-Phase Peptide Synthesis (LPPS) Workflow.

Enzymatic_Synthesis_Workflow Substrates Cbz-Met-OMe + H-Glu-OH Enzymatic_Reaction Enzymatic Reaction (Papain, 37°C) Substrates->Enzymatic_Reaction Isolation Product Isolation (Precipitation) Enzymatic_Reaction->Isolation Deprotection Cbz Deprotection (H2, Pd/C) Isolation->Deprotection Purification Purification (Ion-Exchange Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

Enzymatic Synthesis Workflow.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the research or application. Solid-Phase Peptide Synthesis is ideal for rapid, small-scale synthesis and for creating libraries of peptides due to its potential for automation. Liquid-Phase Peptide Synthesis remains the method of choice for large-scale, cost-effective production of dipeptides. Enzymatic Synthesis offers a green chemistry approach with high specificity and mild reaction conditions, making it an attractive option for applications where chirality and purity are of utmost importance, and the scale is moderate. By understanding the advantages and limitations of each method, researchers can select the most appropriate strategy to obtain this compound with the desired purity, yield, and scale for their specific needs.

Cross-Validation of Analytical Techniques for Methionyl-glutamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of dipeptides such as Methionyl-glutamic acid is critical in various stages of drug development and research. Cross-validation of analytical techniques ensures the reliability and consistency of measurement data. This guide provides an objective comparison of two prominent analytical methodologies: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

A direct comparison of analytical methods for the dipeptide Methionyl-glutamic acid is presented below, with UPLC-MS/MS data adapted from a comprehensive study on dipeptide quantification and representative HPLC-UV data for similar small peptides.[1] This comparative data highlights the strengths and suitability of each technique for different analytical requirements.

ParameterUPLC-MS/MSHPLC-UV
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 85-115%90-110%
Precision (RSD %) < 15%< 5%
Limit of Detection (LOD) Low ng/mL to pg/mLµg/mL to high ng/mL
Limit of Quantification (LOQ) Low ng/mLµg/mL
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Analysis Time Fast (typically < 10 minutes)Moderate (typically 15-30 minutes)
Derivatization May be required for improved sensitivity and chromatographyOften required for UV detection

Experimental Protocols

Detailed methodologies for the UPLC-MS/MS and HPLC-UV techniques are provided to facilitate replication and adaptation for the analysis of Methionyl-glutamic acid.

UPLC-MS/MS Method for Dipeptide Quantification

This method is adapted from a validated procedure for the quantification of a wide range of dipeptides and is suitable for Methionyl-glutamic acid analysis.[1][2]

a. Sample Preparation (Derivatization with AccQ-Tag™)

  • To 10 µL of sample, standard, or quality control, add 70 µL of borate (B1201080) buffer.

  • Add 20 µL of AccQ-Tag™ reagent solution.

  • Vortex the mixture for 1 minute.

  • Heat the mixture at 55 °C for 10 minutes.

  • Cool the mixture to room temperature before injection.

b. UPLC Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 0-1 min (0.1% B), 1-8 min (0.1-20% B), 8-9 min (20-90% B), 9-10 min (90% B), 10-10.1 min (90-0.1% B), 10.1-12 min (0.1% B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 1 µL

c. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions: Specific transitions for Methionyl-glutamic acid would need to be optimized. For the derivatized dipeptide, a characteristic fragment ion at m/z 171.1 is typically monitored.[1]

HPLC-UV Method for Dipeptide Analysis

This protocol is a representative method for the analysis of small peptides using HPLC with UV detection.[3][4]

a. Sample Preparation (Pre-column Derivatization with o-Phthalaldehyde - OPA)

  • Mix 50 µL of the sample, standard, or quality control with 50 µL of OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject the mixture immediately into the HPLC system.

b. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

  • Gradient: A linear gradient suitable for the separation of the derivatized dipeptide should be optimized. A typical gradient might be from 5% to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection: 338 nm

Visualizations

The following diagrams illustrate the chemical structure of Methionyl-glutamic acid and the general workflow for the cross-validation of analytical techniques.

Methionyl_glutamic_acid_Structure Chemical Structure of Methionyl-glutamic Acid cluster_Met Methionine cluster_Glu Glutamic Acid Met_N H₂N Met_Ca Met_N->Met_Ca Met_C C Met_Ca->Met_C Met_Sidechain CH₂ | CH₂ | S | CH₃ Met_Ca->Met_Sidechain Met_O O Met_C->Met_O Glu_N N Met_C->Glu_N Peptide Bond Glu_Ca Glu_N->Glu_Ca Glu_C C Glu_Ca->Glu_C Glu_Sidechain CH₂ | CH₂ | COOH Glu_Ca->Glu_Sidechain Glu_O O Glu_C->Glu_O Glu_OH OH Glu_C->Glu_OH

Caption: Chemical structure of the dipeptide Methionyl-glutamic acid.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Techniques cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison and Analysis Method_A Method A (e.g., UPLC-MS/MS) Validation_A Linearity Accuracy Precision LOD/LOQ Method_A->Validation_A Method_B Method B (e.g., HPLC-UV) Validation_B Linearity Accuracy Precision LOD/LOQ Method_B->Validation_B Data_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Validation_A->Data_Analysis Validation_B->Data_Analysis Conclusion Assessment of Comparability and Method Suitability Data_Analysis->Conclusion Sample_Prep Sample Preparation (e.g., Derivatization) Sample_Prep->Method_A Sample_Prep->Method_B

Caption: General workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of H-Met-Glu-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step procedure for the disposal of H-Met-Glu-OH (L-Methionyl-L-glutamic acid), a dipeptide used in various research and development applications. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), adherence to proper disposal protocols is crucial to minimize environmental impact and maintain regulatory compliance.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is worn. In the event of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Following a spill, decontaminate the affected area and wash the site thoroughly.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Name L-Methionyl-L-glutamic acid[2]
Synonyms This compound, Met-Glu[1]
CAS Number 14517-44-3[1]
Molecular Formula C10H18N2O5S[1][3]
Molecular Weight 278.33 g/mol [1][3]
Physical Description Solid[3]
logP (octanol/water) -3.36 (Extrapolated)[3]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves a risk-based approach that prioritizes safety and regulatory compliance. The primary guideline for the disposal of any chemical is to adhere to local, state, and federal regulations.[4] Most research peptides are typically disposed of as chemical waste.[5]

Step 1: Consult Institutional and Local Guidelines

Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding the disposal of non-hazardous chemical waste.[5] Regulations can vary significantly between jurisdictions.

Step 2: Waste Characterization

While this compound itself is not classified as hazardous, consider any potential contamination with other hazardous materials during its experimental use. If the waste is mixed with hazardous substances, it must be treated as hazardous waste.

Step 3: Segregation of Waste

Properly segregate this compound waste from other laboratory waste streams. Do not mix it with incompatible chemicals.

Step 4: Containerization and Labeling

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled container.

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, compatible container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" or "L-Methionyl-L-glutamic acid"), the concentration (if in solution), and the date of accumulation.

Step 5: Disposal Pathway

Based on your EHS office's guidance, one of the following disposal pathways will likely be recommended:

  • Chemical Waste Pickup: This is the most common and recommended method for research peptides.[5] Your institution's EHS department will arrange for the collection and proper disposal of the chemical waste.

  • Sanitary Sewer Disposal (for dilute aqueous solutions only): In some jurisdictions and institutions, the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer may be permissible. However, this should only be done with explicit approval from your EHS office.

  • Regular Trash (for trace amounts on solid matrices): Disposal of trace amounts of this compound on solid, non-hazardous labware (e.g., paper towels) in the regular trash may be acceptable in some cases, but again, this requires confirmation with your EHS office.

Step 6: Decontamination of Empty Containers

Thoroughly rinse empty containers that held this compound with an appropriate solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. Once decontaminated, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs is_hazardous Is the waste mixed with hazardous substances? consult_ehs->is_hazardous dispose_hazardous Dispose as Hazardous Chemical Waste is_hazardous->dispose_hazardous Yes is_liquid Is the waste liquid or solid? is_hazardous->is_liquid No ehs_pickup Arrange for EHS Chemical Waste Pickup dispose_hazardous->ehs_pickup liquid_disposal Collect in a labeled, sealed container for liquid chemical waste is_liquid->liquid_disposal Liquid solid_disposal Collect in a labeled, sealed container for solid chemical waste is_liquid->solid_disposal Solid liquid_disposal->ehs_pickup solid_disposal->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

References

Essential Safety and Operational Guide for Handling H-Met-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Information: Personal Protective Equipment (PPE)

When handling H-Met-Glu-OH, especially in its solid (lyophilized) form, stringent adherence to PPE protocols is necessary to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and potential splashes. Should meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashes, such as during bulk reconstitution or handling of solutions.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Protection Dust Mask/RespiratorRecommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles. The type of respirator should be selected based on a risk assessment.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in any laboratory where chemical substances are handled.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

2.1. Handling Lyophilized Powder

  • Acclimatization: Before opening, allow the container of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the peptide.

  • Weighing: Conduct weighing operations in a well-ventilated area, preferably within a chemical fume hood or a balance enclosure, to minimize inhalation exposure.

  • Inert Atmosphere: For long-term storage of the solid, after dispensing, consider purging the container with an inert gas like argon or nitrogen before sealing to protect against oxidation.

2.2. Reconstitution and Solution Handling

  • Solvent Selection: Use sterile, high-purity water or an appropriate buffer for reconstitution.

  • Mixing: Dissolve the peptide by gentle swirling or inversion. Avoid vigorous shaking, which can cause denaturation.

  • Personal Protection: Always wear appropriate PPE during reconstitution to protect against splashes.

2.3. Storage Conditions

Form Storage Temperature Storage Conditions
Lyophilized Powder -20°C or -80°CStore in a tightly sealed container in a dry, dark environment.
Reconstituted Solution 2-8°C (Short-term) or -20°C (Long-term)For long-term storage, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local environmental regulations. Never dispose of peptides down the drain.[1]

3.1. Waste Segregation and Disposal

  • Solid Waste: Collect unused or expired lyophilized powder in its original container or a clearly labeled, sealed container and dispose of it as chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and leak-proof container for liquid chemical waste.

  • Contaminated Materials: Dispose of all items that have come into contact with this compound, such as gloves, pipette tips, and vials, as chemical or biohazardous waste, according to your institution's guidelines.

3.2. Decontamination

  • Spills: In case of a spill, wear appropriate PPE. For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal. Clean the spill area thoroughly.

  • Glassware: Reusable glassware should be rinsed with a suitable solvent to remove any residual peptide. This rinse should be collected as liquid chemical waste.

Experimental Workflow and Logical Relationships

4.1. Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Acclimatize Acclimatize Lyophilized Powder Gather_PPE->Acclimatize Weigh Weigh in Ventilated Area Acclimatize->Weigh Reconstitute Reconstitute with Sterile Diluent Weigh->Reconstitute Store_Solid Store Lyophilized at -20°C/-80°C Weigh->Store_Solid If not all used Use_in_Experiment Use in Experiment Reconstitute->Use_in_Experiment Store_Solution Store Solution Appropriately Reconstitute->Store_Solution If not all used Segregate_Waste Segregate Waste Streams Use_in_Experiment->Segregate_Waste Dispose_Chem_Waste Dispose as Chemical Waste Segregate_Waste->Dispose_Chem_Waste

Caption: Workflow for Safe Handling of this compound.

4.2. Personal Protective Equipment (PPE) Decision Tree

This diagram provides a logical relationship for selecting the appropriate level of PPE.

Start Handling this compound? Solid_or_Liquid Solid or Liquid Form? Start->Solid_or_Liquid Weighing Weighing Powder? Solid_or_Liquid->Weighing Solid Splash_Risk Significant Splash Risk? Solid_or_Liquid->Splash_Risk Liquid Base_PPE Minimum PPE: Lab Coat Nitrile Gloves Safety Goggles Weighing->Base_PPE No (Handling container) Add_Respirator Add Dust Mask/ Respirator Weighing->Add_Respirator Yes Splash_Risk->Base_PPE No Add_Face_Shield Add Face Shield Splash_Risk->Add_Face_Shield Yes Add_Respirator->Base_PPE Add_Face_Shield->Base_PPE

Caption: PPE Selection Decision Tree for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Met-Glu-OH
Reactant of Route 2
Reactant of Route 2
H-Met-Glu-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。